Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKHAZJINITAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444445 | |
| Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121496-39-7 | |
| Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis. The document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility.
Synthesis Pathway Overview
The most common and efficient synthesis of this compound is a two-step process. The first step involves the N-benzylation of ethanolamine to produce N-benzylethanolamine. The subsequent step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This pathway is favored due to the ready availability of starting materials and generally high yields.
The overall reaction scheme is as follows:
Step 1: Synthesis of N-Benzylethanolamine
Ethanolamine reacts with benzyl chloride to yield N-benzylethanolamine.
Step 2: Synthesis of this compound
N-Benzylethanolamine is then reacted with di-tert-butyl dicarbonate to afford the final product, this compound. The amino group of N-benzylethanolamine is more nucleophilic than the hydroxyl group, allowing for selective protection.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Solvent | Yield (%) |
| N-Benzylethanolamine | C₉H₁₃NO | 151.21 | Ethanolamine, Benzyl Chloride, Solid Phase Base | - | High |
| This compound | C₁₄H₂₁NO₃ | 251.32 | N-Benzylethanolamine, Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | 86 |
Experimental Protocols
Step 1: Synthesis of N-Benzylethanolamine
This protocol is based on the reaction of ethanolamine with benzyl chloride in the presence of a solid phase base.[2]
Materials:
-
Ethanolamine
-
Benzyl Chloride
-
Powdered solid phase strong base (e.g., powdered NaOH or KOH)
Procedure:
-
To a reaction flask, add ethanolamine.
-
Under stirring, add the powdered solid phase strong base.
-
Slowly add benzyl chloride dropwise at a temperature of 40-80 °C over a period of 4-6 hours.
-
After the addition is complete, increase the temperature to 80-120 °C and continue the reaction for 1-2 hours.
-
After the reaction is complete, filter the hot reaction mixture.
-
The filtrate is subjected to vacuum distillation, collecting the fraction at 153-156 °C to obtain N-benzylethanolamine.
Step 2: Synthesis of this compound
This protocol describes the Boc protection of N-benzylethanolamine.[3]
Materials:
-
N-Benzylethanolamine (5.00 g, 33.1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (7.68 mL, 33.1 mmol)
-
Dichloromethane (DCM) (132 mL)
Procedure:
-
Dissolve N-benzylethanolamine in DCM in a suitable reaction flask.
-
Cool the solution before adding di-tert-butyl dicarbonate.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up. A typical workup involves quenching the reaction, followed by extraction and purification. A patent describing a similar reaction, though followed by an oxidation step, quenches the mixture with a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.[3]
-
The product is then isolated by silica gel chromatography to yield this compound as a clear, colorless oil.[3]
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Properties
This compound is a carbamate derivative featuring both a benzyl and a 2-hydroxyethyl group attached to the nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121496-39-7 | [1] |
| Molecular Formula | C₁₄H₂₁NO₃ | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point (Predicted) | 372.9 ± 31.0 °C at 760 mmHg | |
| Density (Predicted) | 1.094 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.66 ± 0.10 |
Solubility: Qualitative solubility information indicates that this compound is soluble in solvents like dichloromethane and ethyl acetate. However, specific quantitative solubility data is not readily available in the literature.
Storage and Stability: For long-term storage, it is recommended to keep the compound in a cool, dry place.
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
N-benzylethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in dichloromethane.
-
Add a 1 M aqueous solution of sodium hydroxide (1.2 equivalents).
-
To this biphasic mixture, slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil.
Detailed Experimental Protocol: Purification
The crude product is typically purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane/ethyl acetate 9:1).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the three key functional groups: the Boc-protected amine, the benzyl group, and the primary alcohol.
Logical Relationship of Reactivity:
Caption: Reactivity of key functional groups.
-
Boc Group: The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of conditions. It can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine.
-
Benzyl Group: The benzyl group can be removed by catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source), which will also yield the secondary amine. The orthogonal nature of the Boc and benzyl protecting groups allows for selective deprotection and further functionalization at the nitrogen atom.
-
Primary Alcohol: The hydroxyl group can undergo various transformations common to primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
This versatile reactivity makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. While specific examples of its direct use in the synthesis of marketed drugs are not widely published, its structural motifs are present in many biologically active compounds. Its utility lies in providing a scaffold that allows for the controlled and sequential introduction of different functionalities.
Experimental Workflows in Drug Development
As a synthetic intermediate, this compound would typically be utilized in the early stages of a drug discovery pipeline.
Experimental Workflow:
Caption: Role in a typical drug development workflow.
The compound would first be synthesized and purified as described above. Subsequently, it would undergo a series of chemical transformations to build the desired molecular complexity of a target bioactive molecule. For instance, the hydroxyl group could be oxidized to an aldehyde, which could then participate in a variety of carbon-carbon bond-forming reactions. Alternatively, one of the protecting groups on the nitrogen could be removed, and the resulting secondary amine could be acylated or alkylated.
Once a library of compounds is synthesized using this intermediate, they would proceed to in vitro biological screening to assess their activity against a specific biological target. Promising candidates would then enter the lead optimization phase, where their structure is further modified to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable synthetic intermediate for researchers and professionals in drug development. Its unique combination of a stable yet readily cleavable Boc protecting group, a hydrogenolysis-labile benzyl group, and a reactive primary alcohol provides a powerful tool for the construction of complex molecular architectures. The detailed synthetic and purification protocols, along with an understanding of its reactivity, will aid in its effective utilization in the synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key organic intermediate. This document details its chemical identity, physicochemical properties, synthesis protocols, and safety information to support its application in research and development.
Chemical Identity and Structure
This compound is a carbamate derivative featuring a tert-butyl protecting group on the nitrogen atom, which also bears a benzyl and a 2-hydroxyethyl substituent.
-
Chemical Name: this compound
-
Molecular Formula: C₁₄H₂₁NO₃[3]
-
IUPAC Name: tert-butyl benzyl(2-hydroxyethyl)carbamate
The structure of the molecule is visualized below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 251.32 g/mol | [1][3] |
| Physical Form | Colorless to light yellow liquid | [3] |
| Boiling Point | 372.9 ± 31.0 °C (Predicted) | [3] |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [3] |
| Acidity (pKa) | 14.66 ± 0.10 (Predicted) | [3] |
| Purity | ≥95% | |
| InChI Key | LBYKHAZJINITAL-UHFFFAOYSA-N |
Experimental Protocols
The primary method for the synthesis of this compound involves the reaction of N-benzylethanolamine with di-tert-butyl dicarbonate.[3]
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of this compound.[3]
Materials:
-
N-benzylethanolamine (1.0 eq)
-
Di-tert-butyl dicarbonate (1.0 eq)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (NaOH) aqueous solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of di-tert-butyl dicarbonate (0.01 mol) in dichloromethane (15 mL) is prepared.
-
In a separate reaction vessel, a mixture of N-benzylethanolamine (0.01 mol), dichloromethane (15 mL), and 1M aqueous sodium hydroxide (12 mL) is prepared.
-
The di-tert-butyl dicarbonate solution is added dropwise to the N-benzylethanolamine mixture.
-
The resulting reaction mixture is stirred at room temperature for 24 hours.
-
After the reaction is complete, the organic layer is separated.
-
The organic layer is washed twice with water (25 mL each).
-
The washed organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by concentration under reduced pressure, yielding the crude product as an oil.
-
The crude product is purified by silica gel column chromatography, using a mobile phase of petroleum ether:ethyl acetate (7:3, v/v), to afford the pure this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Safety Information
It is crucial to handle this chemical with appropriate safety precautions.
-
Signal Word: Warning
-
Hazard Pictogram: GHS07 (Exclamation mark)
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.
References
An In-depth Technical Guide on the Pharmacological Relevance of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Executive Summary:
This technical guide addresses the mechanism of action related to the chemical compound Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. Our comprehensive analysis of scientific literature and chemical databases indicates that this compound is not an active pharmaceutical ingredient (API) with a direct mechanism of action. Instead, it serves as a crucial chemical intermediate in the synthesis of pharmacologically active molecules. Specifically, it is a building block for the development of A2A adenosine receptor (A₂AAR) agonists and Cathepsin S (CatS) inhibitors.
This document will, therefore, focus on the in-depth mechanisms of action of these two important classes of therapeutic agents. We will provide a detailed overview of their respective signaling pathways, quantitative data from key experiments, and the methodologies used in their preclinical evaluation.
Introduction: The Role of this compound as a Synthetic Intermediate
This compound is a bifunctional organic molecule. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the benzyl group provides steric hindrance and influences reactivity. The primary alcohol offers a site for further chemical modification. This combination of features makes it a versatile reagent in multi-step organic synthesis, particularly in the construction of complex molecules destined for biological targets. While no direct biological activity has been reported for this compound, its role in the synthesis of potent A₂AAR agonists and CatS inhibitors is well-documented.
Mechanism of Action: A₂A Adenosine Receptor Agonists
A₂A adenosine receptor agonists are a class of drugs that selectively bind to and activate the A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are widely distributed throughout the body, with high expression in the brain, immune cells, and blood vessels.[1]
Signaling Pathway
Activation of the A₂AAR by an agonist initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs).[2][3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5][6] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which can modulate gene expression and ultimately lead to the physiological effects of A₂AAR activation.[4][6]
Therapeutic Effects
The primary therapeutic effects of A₂AAR agonists stem from their anti-inflammatory and vasodilatory properties. In immune cells, activation of this pathway suppresses the release of pro-inflammatory cytokines.[5][7] In the cardiovascular system, it leads to vasodilation, which is utilized in cardiac stress testing.[1]
Quantitative Data for A₂A Receptor Agonists
The following table summarizes key quantitative data for representative A₂A receptor agonists.
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Selectivity (A₁/A₂A) | Reference |
| NECA | 14 | 20 | ~1 | [8] |
| CGS 21680 | 15-29 | 27 | 100-200 | [8][9] |
| Regadenoson | 1300 | 6.4 | >1000 | [1] |
| UK-432097 | 0.7 | 1.2 | >5000 | [10] |
Experimental Protocols
This assay is used to determine the affinity of a test compound for the A₂A receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the human A₂A receptor (e.g., HEK293 or CHO cells).[11][12]
-
Incubation: The membranes are incubated with a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385) and varying concentrations of the test agonist.[8][11][12]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of an agonist to stimulate cAMP production.
-
Cell Culture: Cells expressing the A₂A receptor are cultured in a suitable medium.
-
Stimulation: The cells are treated with varying concentrations of the test agonist in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[13]
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection method.[14]
-
Data Analysis: The data are used to generate a dose-response curve and determine the EC₅₀ value of the agonist.
Mechanism of Action: Cathepsin S Inhibitors
Cathepsin S (CatS) is a lysosomal cysteine protease that plays a critical role in the immune system.[15] Unlike many other cathepsins, CatS is active at neutral pH, allowing it to function both inside and outside of the lysosome.[16] Inhibitors of CatS are being investigated for the treatment of autoimmune diseases and other inflammatory conditions.[17][18]
Signaling Pathway and Biological Role
The primary role of CatS in the immune system is the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells (APCs).[15] The Ii chain blocks the peptide-binding groove of MHC class II molecules. By cleaving the Ii chain, CatS allows for the loading of antigenic peptides onto MHC class II molecules, which are then presented on the surface of APCs to activate CD4+ T-cells.[19] By inhibiting CatS, the presentation of antigens is reduced, leading to a dampening of the T-cell mediated immune response. CatS is also involved in the activation of protease-activated receptor 2 (PAR2), which can contribute to inflammation and pain.[20][21]
Quantitative Data for Cathepsin S Inhibitors
The following table presents inhibitory constants for representative CatS inhibitors.
| Compound | Inhibition Constant (Ki, pM) | Selectivity (CatK/CatS) | Reference |
| VBY-825 | 130 | 17.7 | [22] |
| RO5459072 | - | - | [18] |
| LY3000328 | 7.7 (human, nM) | >100 | [18] |
Experimental Protocols
This is a common method for measuring the enzymatic activity of CatS and the potency of its inhibitors.
-
Reagent Preparation: Prepare an assay buffer, a solution of recombinant human Cathepsin S, and a fluorogenic substrate (e.g., Z-VVR-AFC).[23][24]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Assay Procedure: In a microplate, combine the Cathepsin S enzyme with the test inhibitor and incubate. Initiate the reaction by adding the fluorogenic substrate.[23]
-
Fluorescence Reading: Measure the increase in fluorescence over time as the substrate is cleaved.[23][24]
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration. Fit the data to a suitable model to determine the IC₅₀ value.
Conclusion
While this compound does not possess a direct pharmacological mechanism of action, it is a vital synthetic precursor for two classes of drugs with significant therapeutic potential. A₂A adenosine receptor agonists offer promise in the management of inflammation and as diagnostic agents in cardiology. Cathepsin S inhibitors represent a targeted approach for the treatment of autoimmune and inflammatory disorders. A thorough understanding of the distinct signaling pathways and mechanisms of action of these end-products is essential for researchers and professionals engaged in the discovery and development of new medicines. The experimental protocols detailed herein provide a foundation for the preclinical evaluation of novel compounds in these classes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are A2aR agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic applications for A2aR agonists? [synapse.patsnap.com]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. innoprot.com [innoprot.com]
- 15. Cathepsin S - Wikipedia [en.wikipedia.org]
- 16. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]
- 17. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. CTSS cathepsin S [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a versatile intermediate in organic synthesis. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation for a scientific audience.
Core Compound Properties
This compound is a carbamate derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which also bears a benzyl and a 2-hydroxyethyl substituent. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The presence of the hydroxyl group offers a site for further functionalization, while the Boc group can be readily removed under acidic conditions to reveal a secondary amine.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Tert-butyl N-(2-hydroxyethyl)carbamate |
| CAS Number | 121496-39-7 | 26690-80-2[1][2][3][4] |
| Molecular Formula | C14H21NO3 | C7H15NO3[1][2][4] |
| Molecular Weight | 251.32 g/mol | 161.20 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid | Light yellow clear liquid[3] |
| Boiling Point | 372.9 ± 31.0 °C (Predicted) | 92 °C / 0.22 mmHg |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | 1.042 g/mL at 25 °C[3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the N-Boc protection of N-benzylethanolamine. This reaction is a standard procedure in organic chemistry for the protection of amine functionalities.
General Synthesis Workflow
The synthesis can be conceptually broken down into a single key step: the reaction of the starting amine with di-tert-butyl dicarbonate (Boc)₂O.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on standard N-Boc protection of secondary amines.
Materials:
-
N-Benzylethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents). If the starting amine is in the form of a salt, a base such as triethylamine (1.1 equivalents) should be added to neutralize the acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Table 2: Spectroscopic Data for Tert-butyl N-(2-hydroxyethyl)carbamate
| Technique | Observed Signals (Chemical Shift δ [ppm] or Wavenumber [cm⁻¹]) |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H)[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.84, 79.62, 62.09, 43.00, 28.35[5] |
| Infrared (IR) | Characteristic peaks for N-H, C-H, C=O (carbamate), and C-O stretches are expected. |
For this compound, additional signals corresponding to the benzyl group would be expected in both ¹H and ¹³C NMR spectra. Specifically, aromatic protons would appear in the range of δ 7.2-7.4 ppm in the ¹H NMR spectrum, and a benzylic methylene signal would also be present.
Applications in Synthesis
Tert-butyl carbamates are widely used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules due to the stability and ease of removal of the Boc protecting group. While specific applications of this compound are not extensively documented in the provided search results, its structural motifs suggest its utility in similar contexts to related compounds.
Potential Synthetic Utility
The structure of this compound allows for orthogonal protection strategies in multi-step syntheses. The Boc group can be removed under acidic conditions, while the benzyl group is typically cleaved by hydrogenolysis. This differential reactivity is highly valuable in the construction of complex molecular architectures.
Caption: Orthogonal deprotection strategies for this compound.
Role in the Synthesis of Bioactive Molecules
Derivatives of tert-butyl carbamate are known intermediates in the synthesis of various drugs. For instance, a related compound is used in the synthesis of Lacosamide, an anticonvulsant medication.[6] The structural features of this compound make it a plausible intermediate for the synthesis of novel therapeutic agents. The N-benzyl-N-(2-hydroxyethyl)amine core is a common scaffold in medicinal chemistry.
Signaling Pathways and Biological Activity
The direct involvement of this compound in specific signaling pathways has not been identified in the reviewed literature. Its primary role is as a synthetic intermediate, and as such, its biological activity is not typically the focus of study. However, the molecules that can be synthesized from this intermediate may have significant biological activities. For example, related carbamate derivatives have been utilized in the development of inhibitors for enzymes such as cathepsin S, which is implicated in inflammatory and autoimmune diseases. The potential for this compound to serve as a precursor to biologically active molecules warrants further investigation.
Conclusion
This compound is a valuable synthetic intermediate with applications in organic and medicinal chemistry. Its synthesis is straightforward, relying on well-established N-Boc protection chemistry. While detailed characterization and biological activity data for this specific compound are limited in the public domain, the information available for structurally related molecules provides a strong foundation for its use in research and development. The orthogonal protection afforded by the Boc and benzyl groups, combined with the reactive hydroxyl functionality, makes it a versatile tool for the synthesis of complex target molecules, including potential new drug candidates. Further research into the applications of this compound could unveil novel synthetic routes and lead to the discovery of new bioactive compounds.
References
- 1. rsc.org [rsc.org]
- 2. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2 [matrix-fine-chemicals.com]
- 5. tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Solubility and Stability of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Introduction
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS No. 121496-39-7) is a chemical intermediate often utilized in organic synthesis and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and medicinal chemistry to temporarily mask the reactivity of an amine.[3][4] The Boc group's stability profile—robust under basic conditions but easily removed with acid—makes it a versatile tool.[3][5] Understanding the solubility and stability of this molecule is critical for its effective storage, handling, and application in synthetic protocols, ensuring reaction efficiency and purity of the final product.
This technical guide provides a summary of the known solubility and stability characteristics of this compound, based on the general principles of N-Boc protected carbamates. It includes generalized experimental protocols for assessing these properties.
Compound Details:
-
Chemical Name: this compound
-
CAS Number: 121496-39-7[1]
-
Molecular Formula: C₁₄H₂₁NO₃[1]
-
Molecular Weight: 251.32 g/mol [1]
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, a qualitative assessment can be inferred from its structure, which contains both nonpolar (benzyl group, tert-butyl group) and polar (hydroxyethyl group, carbamate linkage) moieties. The presence of the hydroxyl group and the polar carbamate functionality suggests potential solubility in polar organic solvents. A related, less substituted compound, tert-butyl N-(2-hydroxyethyl)carbamate, is reported to be soluble in ethyl acetate and methanol.[6]
Table 1: Predicted and Qualitative Solubility Data
| Solvent Class | Solvent Example | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Likely soluble due to hydrogen bonding potential with the hydroxyl and carbamate groups. |
| Polar Aprotic | DCM, THF, Acetone | Likely soluble. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common solvents for reactions involving Boc-protected compounds.[5] |
| Nonpolar | Hexane, Toluene | Limited solubility expected due to the compound's polar functional groups. |
| Aqueous | Water | Low solubility expected. While the hydrophilic PEG-like portion may slightly increase water solubility, the benzyl and Boc groups are hydrophobic.[7] |
Stability Profile
The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known for its well-defined stability profile.[5]
3.1 Chemical Stability The Boc group is generally stable under basic, nucleophilic, and reductive conditions.[5] Its primary liability is to acid. The main degradation pathway involves the acid-catalyzed hydrolysis of the carbamate bond, which results in the deprotected amine, carbon dioxide, and isobutene.[5][8] This reaction is often intentionally triggered using strong acids like trifluoroacetic acid (TFA).[3][5]
3.2 Thermal Stability N-Boc protected amines can also undergo thermolytic deprotection at elevated temperatures, typically in the absence of an acid catalyst.[9][10] Studies on various N-Boc compounds show that deprotection can occur in solvents like methanol or trifluoroethanol at temperatures ranging from 120 °C to 230 °C.[9]
Table 2: Summary of Stability Characteristics
| Condition | Stability Assessment |
| Acidic (e.g., TFA, HCl) | Labile. The Boc group is readily cleaved under acidic conditions. This is the standard method for deprotection.[3][5] |
| Basic (e.g., NaOH, TEA) | Stable. The Boc group is resistant to cleavage by most bases.[3] |
| Nucleophiles | Stable. Generally resistant to nucleophilic attack.[3] |
| Reductive Conditions | Stable. Generally compatible with common reducing agents.[5] |
| Elevated Temperature | Potentially Labile. Thermal deprotection is possible, typically requiring temperatures above 120 °C.[9][10] |
| Storage Conditions | For long-term stability, storage at low temperatures (e.g., -20°C), protected from light and moisture, is advisable for analogous Boc-protected compounds.[8] |
Experimental Protocols
The following sections describe generalized methodologies for determining the solubility and stability of carbamates like this compound.
4.1 Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., methanol, DCM) in a sealed, airtight container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the solid to settle. A centrifugation step can be used to ensure clear separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
4.2 Protocol: Stability Assessment (HPLC-Based Method)
This protocol provides a method to assess the stability of the compound under specific stress conditions (e.g., acidic pH, elevated temperature).
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acidic Condition: Add an aliquot of the stock solution to a solution of a specific acid (e.g., 0.1 M HCl in water/acetonitrile) to achieve a target final concentration.
-
Thermal Condition: Incubate a sealed vial of the compound dissolved in a chosen solvent at an elevated temperature (e.g., 60 °C).
-
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample. If necessary, quench the reaction (e.g., by neutralizing the acid with a base).
-
HPLC Analysis: Analyze each time-point sample using a validated stability-indicating HPLC method. A C18 reverse-phase column is often suitable.[8] The mobile phase could consist of a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.[8]
-
Data Evaluation: Monitor the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Purity is often expressed as the percentage of the parent peak area relative to the total peak area of all components.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Conclusion
While specific quantitative data for this compound is limited, its solubility and stability profile can be reliably inferred from the well-documented behavior of the N-Boc protecting group. The compound is expected to be soluble in common polar organic solvents and exhibit stability under basic and nucleophilic conditions. Its primary liability is cleavage under acidic conditions or at high temperatures. For researchers and drug development professionals, it is crucial to consider these characteristics during reaction setup, workup, and long-term storage. The generalized protocols provided herein offer a framework for conducting specific solubility and stability studies tailored to individual experimental needs.
References
- 1. 121496-39-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. ministryofmaterial.com [ministryofmaterial.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 7. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Derivatization of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential derivatization of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a versatile building block in medicinal chemistry. This document details synthetic protocols, quantitative data, and potential derivatization pathways to facilitate its use in drug discovery and development.
Core Compound Synthesis
The synthesis of the core compound, this compound, is a straightforward process involving the protection of the secondary amine of N-benzylethanolamine with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a cooled solution of 2-(benzylamino)ethanol (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by silica gel chromatography to yield this compound as a clear, colorless oil.[1]
Potential Derivatives of this compound
The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary points of derivatization are the hydroxyl group, the aromatic benzyl ring, and the carbamate nitrogen following debenzylation.
Derivatization of the Hydroxyl Group
The terminal hydroxyl group can be readily modified through various reactions, including oxidation and esterification.
The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl N-benzyl-N-(2-oxoethyl)carbamate, a key intermediate for further functionalization, such as reductive amination.
Experimental Protocol: Oxidation to tert-butyl N-benzyl-N-(2-oxoethyl)carbamate [1]
-
Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (DCM), add Dess-Martin Periodinane (DMP) (1 equivalent).
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes.
-
Quenching and Work-up: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.
-
Purification: Concentrate the mixture and isolate the product by silica gel chromatography.
| Reaction Step | Starting Material | Product | Reagents | Solvent | Time | Yield |
| Boc Protection | N-Benzylethanolamine | This compound | Boc₂O | DCM | 1 h | - |
| Oxidation | This compound | tert-butyl benzyl(2-oxoethyl)carbamate | DMP | DCM | 0.5 h | 86%[1] |
The hydroxyl group can be esterified to introduce a variety of functional groups.
Experimental Protocol: Esterification of this compound
-
Reaction Setup: In a round bottom flask, dissolve this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with aqueous solutions of acid and base to remove unreacted starting materials. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Derivatization via N-Debenzylation
Removal of the N-benzyl group exposes a secondary amine that can be subsequently alkylated or acylated to introduce diverse substituents.
Experimental Protocol: N-Debenzylation
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature. The addition of an acid, such as acetic acid, may facilitate the reaction.[2][3]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the debenzylated product, tert-butyl N-(2-hydroxyethyl)carbamate.
Derivatization of the N-Boc Group
The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine, which can then be further functionalized.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the derivatization of this compound.
Caption: Synthesis of the core molecule.
Caption: Potential derivatization pathways.
Caption: General experimental workflow.
Applications and Pharmacological Potential
While specific pharmacological data for derivatives of this compound are not extensively reported in the initial literature search, the structural motifs present in this class of compounds are found in various biologically active molecules. For instance, related carbamate structures are utilized as intermediates in the synthesis of pharmaceutical agents.[4] The derivatization potential outlined above allows for the exploration of a wide chemical space, which could lead to the discovery of novel therapeutic agents targeting a range of biological targets. The introduction of different functionalities can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. Researchers are encouraged to screen libraries of these derivatives in relevant biological assays to uncover their therapeutic potential.
References
Theoretical Investigations of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Guide to Putative Computational Analysis
Researchers, scientists, and drug development professionals will find a noticeable gap in the existing scientific literature regarding in-depth theoretical and computational studies specifically focused on Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. While experimental data on its synthesis and basic characterization are available, a comprehensive theoretical exploration of its molecular properties, reactivity, and potential biological interactions is currently absent from published research.
This guide, therefore, serves a dual purpose. Firstly, it acknowledges the absence of direct theoretical studies on the target molecule. Secondly, it outlines a hypothetical framework for such a study, drawing parallels from computational analyses of structurally related carbamate compounds. This document will propose potential experimental (computational) protocols and data presentation formats that could be employed in future research, thereby providing a roadmap for scientists interested in exploring the theoretical aspects of this molecule.
Molecular Properties: A Summary of Calculated Data
In the absence of specific studies on this compound, a summary of its fundamental molecular properties, as would be determined by computational methods, is presented below. These values are essential for understanding the molecule's behavior in various environments.
| Property | Predicted Value | Computational Method (Hypothetical) |
| Molecular Weight | 251.32 g/mol | - |
| Molecular Formula | C14H21NO3 | - |
| XLogP3 | 2.4 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 6 | - |
| Exact Mass | 251.15194405 | - |
| Topological Polar Surface Area | 41.5 Ų | - |
Proposed Experimental Protocols for Theoretical Analysis
Should a research initiative be undertaken to investigate this compound from a theoretical standpoint, a series of computational experiments would be necessary. The following protocols are proposed based on standard practices in molecular modeling and computational chemistry.[1][2]
1. Geometric Optimization and Vibrational Frequency Analysis:
-
Objective: To determine the most stable three-dimensional conformation of the molecule and to confirm it as a true energy minimum.
-
Methodology: The molecular structure would initially be optimized using a semi-empirical method like PM3, followed by a full optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31+G(d).[1][2] Vibrational frequency calculations would then be performed at the same level of theory to ensure the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum.[1][2]
2. Calculation of Electronic Properties:
-
Objective: To understand the electronic nature of the molecule, including its reactivity and charge distribution.
-
Methodology: Following geometric optimization, various electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential map, and atomic charges (e.g., using ChelpG).[1] These calculations provide insights into regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
3. Solvation Modeling:
-
Objective: To simulate the behavior of the molecule in a solvent, which is crucial for predicting its properties in a biological environment.
-
Methodology: The Polarizable Continuum Model (PCM) could be employed to calculate the molecular volume and other properties in different solvents.[1] This would allow for a comparison of the molecule's behavior in both gas phase and solution.
Visualization of a Hypothetical Synthetic Workflow
While no signaling pathways involving this compound have been described, a logical workflow for its synthesis can be visualized. The following diagram illustrates a potential synthetic route, which is a common application of logical relationship diagrams in chemistry.
Caption: A potential synthetic workflow for this compound.
This guide underscores the need for dedicated theoretical research on this compound. The proposed computational protocols and visualization provide a foundational framework for future studies that will undoubtedly contribute to a more comprehensive understanding of this molecule's properties and potential applications in drug development and other scientific fields.
References
In-depth Technical Guide: Physical and Chemical Characteristics of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and chemical characteristics of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. Due to the limited availability of public data for this specific compound, this document also outlines a potential synthetic approach based on a structurally similar molecule and highlights areas where further experimental characterization is required.
Core Physical and Chemical Properties
Quantitative data for the physical characteristics of this compound is not widely available in peer-reviewed literature. The following table summarizes the available predicted and known properties. It is important to note that predicted values are computational estimates and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₃ | BIOFOUNT[1] |
| Molecular Weight | 251.32 g/mol | BIOFOUNT[1] |
| CAS Number | 121496-39-7 | BIOFOUNT[1] |
| Physical Form | Liquid (at room temperature) | Sigma-Aldrich[2] |
| Predicted Boiling Point | 372.9 ± 31.0 °C | Not explicitly cited |
| Predicted Density | 1.094 ± 0.06 g/cm³ | Not explicitly cited |
| Melting Point | Data not available | |
| Solubility | Data not available | BIOFOUNT[1] |
Synthesis and Characterization: An Overview
Hypothetical Synthetic Workflow
The synthesis could potentially proceed via the reaction of 2-(benzylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction would introduce the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom.
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocol for a Structurally Similar Compound: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate
While a direct protocol is unavailable, the synthesis of the related compound, tert-butyl (2-(benzylamino)ethyl)carbamate, provides a valuable reference. This procedure is divided into two main stages.
Stage 1: Mono-Boc Protection of Ethylenediamine
This stage focuses on the selective protection of one amino group in ethylenediamine.
-
Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide (MgO).
-
Procedure:
-
A mixture of ethylenediamine, dioxane, water, and magnesium oxide is prepared and stirred vigorously at room temperature under an inert atmosphere.
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture.
-
The reaction is stirred for 16-24 hours at room temperature.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is extracted with a suitable solvent (e.g., diethyl ether) to yield tert-butyl (2-aminoethyl)carbamate.
-
Stage 2: Reductive Amination with Benzaldehyde
The second stage involves the formation of the N-benzyl group.
-
Materials: tert-Butyl (2-aminoethyl)carbamate, Benzaldehyde, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Sodium triacetoxyborohydride.
-
Procedure:
-
tert-Butyl (2-aminoethyl)carbamate is dissolved in DCM or DCE.
-
Benzaldehyde is added to the solution, and the mixture is stirred at room temperature to form the imine intermediate.
-
A slurry of sodium triacetoxyborohydride in the same solvent is slowly added to the reaction mixture.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with DCM, washed, dried, and concentrated.
-
Purification is achieved by column chromatography on silica gel.
-
Signaling Pathways and Experimental Workflows
A comprehensive search of available scientific literature and chemical databases did not yield any specific information regarding the involvement of this compound in any signaling pathways or established experimental workflows within a biological or biochemical context. Therefore, the creation of diagrams for these aspects is not possible at this time. This suggests that the primary application of this compound may be as a synthetic intermediate in the preparation of more complex molecules, rather than as a biologically active agent itself.
Conclusion
This compound is a chemical entity for which detailed experimental data on physical characteristics and biological applications are not extensively documented in publicly accessible sources. The provided information on its predicted properties and a potential synthetic route based on a similar compound serves as a foundational guide for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug development and other scientific disciplines.
References
An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key organic intermediate, plays a significant role in the landscape of modern pharmaceutical synthesis. Its unique structural features, combining a bulky tert-butoxycarbonyl (Boc) protecting group with a benzyl moiety and a reactive hydroxyl group, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications in medicinal chemistry, particularly in the development of novel therapeutics. The carbamate group is a crucial structural element in many approved drugs and prodrugs, and its use in medicinal chemistry is on the rise. Carbamate derivatives are often designed to interact with drug targets through their carbamate moiety.[1][2][3]
History and Significance
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the advancement of protecting group chemistry and its application in multi-step organic synthesis. The development and popularization of the Boc protecting group provided chemists with a robust tool for the selective protection of amines, enabling complex transformations on other parts of a molecule.
The significance of this compound rose to prominence with its application as a key intermediate in the synthesis of the anticonvulsant drug, Lacosamide.[4] Various patents outlining novel synthetic routes to Lacosamide extensively detail the preparation of this carbamate derivative, highlighting its industrial relevance.[4] These synthetic endeavors underscore the compound's value in providing a stable, yet readily cleavable, protected amine, facilitating the construction of the final drug substance. The carbamate functionality, in general, is recognized for its chemical and proteolytic stability and its ability to enhance cell membrane permeability, making it a valuable component in drug design.[3][5]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and use in subsequent reactions. The following tables summarize key quantitative data for the compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 121496-39-7 | |
| Molecular Formula | C₁₄H₂₁NO₃ | |
| Molecular Weight | 251.32 g/mol | |
| Appearance | Liquid | |
| Purity | 95% |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.39-7.24 (m, 5H), 5.21 (s, 2H), 3.80 (t, J=5.5 Hz, 2H), 3.39 (t, J=5.5 Hz, 2H), 1.48 (s, 9H) | |
| ¹³C NMR (CDCl₃) | δ 156.4, 137.9, 128.6, 127.8, 127.6, 80.6, 61.9, 51.2, 28.4 | |
| InChI Key | LBYKHAZJINITAL-UHFFFAOYSA-N |
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the N-benzylation of a Boc-protected ethanolamine or the Boc-protection of N-benzylethanolamine.
Synthesis Method 1: Boc Protection of N-Benzylethanolamine
This method involves the reaction of N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
N-Benzylethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-benzylethanolamine in dichloromethane.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by silica gel chromatography.
Synthesis Method 2: As an Intermediate in the Synthesis of Lacosamide
In the context of Lacosamide synthesis, a related precursor, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, is synthesized and utilized. This highlights the utility of such carbamate structures in complex pharmaceutical manufacturing. A general procedure for the formation of a similar carbamate intermediate is described in a patent for the preparation of Lacosamide.[4]
Materials:
-
N-BOC-D-serine
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Benzylamine
-
Anhydrous ethyl acetate
Procedure:
-
N-BOC-D-serine is reacted with isobutyl chloroformate in the presence of N-methylmorpholine to form a mixed acid anhydride.[4]
-
This intermediate is then reacted with benzylamine in anhydrous ethyl acetate to yield the desired carbamate derivative.[4]
Synthetic Workflows and Signaling Pathways
The synthesis of this compound and its role as a pharmaceutical intermediate can be visualized through logical workflow diagrams.
Applications in Drug Development
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of partial-onset seizures.[4] Its structure allows for the strategic introduction of the benzylamino group while the Boc-protected amine prevents unwanted side reactions.
Beyond this specific application, the structural motifs present in this compound are of broad interest in medicinal chemistry. The carbamate linkage is a common feature in many therapeutic agents due to its stability and ability to mimic a peptide bond.[3][5] The presence of both a protected amine and a free hydroxyl group allows for orthogonal derivatization, making it a valuable scaffold for the synthesis of compound libraries for drug discovery screening. The benzyl group can also be readily removed via hydrogenolysis, providing another point for molecular diversification.
Conclusion
This compound stands as a testament to the importance of well-designed synthetic intermediates in the advancement of pharmaceutical sciences. While its history is not marked by a single moment of discovery, its evolution and application, particularly in the synthesis of Lacosamide, have solidified its role as a valuable tool for organic and medicinal chemists. The detailed synthetic protocols, comprehensive data, and workflow diagrams provided in this guide are intended to support researchers, scientists, and drug development professionals in their endeavors to create the next generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate as a versatile building block in organic synthesis, particularly for the construction of substituted morpholine scaffolds. Morpholine and its derivatives are prevalent structural motifs in a wide array of bioactive molecules and approved pharmaceuticals. The subject carbamate, possessing both a protected amine and a primary alcohol, is a valuable precursor for the synthesis of various heterocyclic compounds.
Synthesis of Substituted Morpholinones
This compound is a key starting material for the synthesis of N-benzylmorpholinones. These heterocyclic ketones are important intermediates in the preparation of pharmacologically active compounds, including the antiemetic drug Aprepitant. The synthetic strategy involves a two-step sequence: oxidation of the primary alcohol to a carboxylic acid, followed by deprotection of the tert-butoxycarbonyl (Boc) group and subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Benzylmorpholin-3-one
This protocol describes a proposed two-step synthesis of 4-benzylmorpholin-3-one from this compound.
Step 1: Oxidation to 2-((N-benzyl-N-(tert-butoxycarbonyl)amino)ethoxy)acetic acid
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of ethyl acetate, acetonitrile, and water, add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O, 0.02 eq) and a co-oxidant such as sodium periodate (NaIO₄, 4.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the carboxylic acid intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution to remove the Boc protecting group.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion of the deprotection, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
The intramolecular cyclization to form the morpholinone may occur spontaneously upon neutralization or may require gentle heating.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-benzylmorpholin-3-one by recrystallization or column chromatography.
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature | Yield |
| 1 | This compound | RuCl₃·xH₂O, NaIO₄ | MeCN/EtOAc/H₂O | 12-24 | Room Temp. | Not specified |
| 2 | Carboxylic acid intermediate | TFA or HCl | DCM or EtOAc | 1-4 | Room Temp. | Not specified |
Note: The yields for this specific substrate are not explicitly reported in the searched literature; typical yields for similar transformations range from moderate to high.
Logical Workflow for Morpholinone Synthesis
Caption: Synthetic pathway from the carbamate to a morpholinone.
Precursor for Chiral Morpholine Derivatives
While direct asymmetric synthesis using this compound is not widely documented, it serves as a valuable precursor for creating substrates for asymmetric reactions. For instance, the corresponding dehydromorpholine can be synthesized and then subjected to asymmetric hydrogenation to yield chiral 2-substituted morpholines with high enantioselectivity (up to 99% ee).[1][2][3]
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine (General)
This protocol outlines the general procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine, which can be synthesized from this compound through oxidation and subsequent elimination.
-
In a glovebox, add the dehydromorpholine substrate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand, 0.01 eq) to a reaction vessel.
-
Add a degassed solvent, such as dichloromethane (DCM) or methanol (MeOH).
-
Seal the vessel and transfer it to an autoclave.
-
Pressurize the autoclave with hydrogen gas (typically 10-50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 2-Phenyl-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | DCM | 30 | 12 | >99 | 99 |
| 2-(4-Methoxyphenyl)-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | DCM | 30 | 12 | >99 | 99 |
| 2-(2-Naphthyl)-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | DCM | 30 | 12 | >99 | 98 |
Data adapted from literature on asymmetric hydrogenation of dehydromorpholines.[3]
Conceptual Workflow for Chiral Morpholine Synthesis
Caption: Pathway to chiral morpholines via a dehydromorpholine intermediate.
Role as a Protected Bifunctional Building Block
The primary utility of this compound lies in its nature as a protected bifunctional molecule. The Boc and benzyl groups on the nitrogen atom allow for selective reactions at the hydroxyl group. Subsequently, the protecting groups can be removed under specific conditions to unmask the secondary amine for further functionalization or cyclization.
The Boc group is readily cleaved under acidic conditions (e.g., TFA, HCl), while the benzyl group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This orthogonal protecting group strategy enables the stepwise construction of complex molecules.
Deprotection Strategies
| Protecting Group | Reagents | Conditions |
| Tert-butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), HCl in Dioxane | Room temperature |
| Benzyl (Bn) | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric or elevated pressure |
Protecting Group Logic
Caption: Orthogonal deprotection of the carbamate.
References
protocol for the deprotection of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
An Application Note and Protocol for the Deprotection of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of this compound. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines, valued for its stability in various conditions and its clean, acid-labile removal.[1][2] This document delves into the mechanistic underpinnings of Boc deprotection, presents validated, step-by-step protocols using common acidic reagents, and offers expert insights into reaction monitoring, work-up procedures, and troubleshooting. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and high-yielding synthesis of the target secondary amine, N-benzyl-N-(2-hydroxyethyl)amine.
Introduction: The Strategic Role of the Boc Protecting Group
In multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the temporary masking of reactive functional groups is essential. The Boc group is arguably the most common protecting group for amines due to its ease of installation and, critically, its selective removal under acidic conditions that often leave other sensitive functionalities intact.[2][3]
The deprotection of this compound is a straightforward yet critical transformation that yields a valuable secondary amine intermediate. The stability of the N-benzyl and primary hydroxyl groups under standard Boc deprotection conditions makes this a highly selective process. This guide will focus on two robust, commonly employed methods: cleavage with trifluoroacetic acid (TFA) and with hydrochloric acid (HCl).
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side products.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A).[2][4][5]
-
C-O Bond Cleavage: This protonation weakens the adjacent tert-butyl C-O bond, facilitating its cleavage to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing the deprotected amine and gaseous carbon dioxide.[3][4] This evolution of CO₂ is a key indicator of reaction progress and necessitates that the reaction is not performed in a sealed system.[2][4]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
The reactive tert-butyl cation generated can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[4] In the context of the target substrate, which lacks highly nucleophilic side chains like tryptophan or methionine, side reactions from this cation are minimal.[5][6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Two primary protocols are presented, differing in the acid and solvent system used. The choice between them often depends on the desired final product form (free amine or salt) and the volatility of the reagents for ease of removal.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Principle: This is a widely used, highly efficient method. TFA is a strong acid that is readily soluble in DCM, and both are volatile, simplifying their removal in vacuo.[7] The initial product is the amine trifluoroacetate salt, which can be converted to the free amine with a basic work-up.
Materials and Reagents:
-
This compound (Substrate)
-
Trifluoroacetic Acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard laboratory glassware for extraction
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA:DCM by volume.[7]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete upon the disappearance of the starting material spot.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Work-up (to obtain free amine): a. Dissolve the oily residue in DCM or ethyl acetate. b. Carefully transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the TFA salt. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. c. Wash the organic layer sequentially with water and then brine.[7][8] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified N-benzyl-N-(2-hydroxyethyl)amine, typically as a colorless or pale yellow oil.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Principle: Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard method.[9][10] It is particularly useful when the desired product is the hydrochloride salt, which often precipitates from the reaction mixture or is easily isolated upon solvent evaporation.[10]
Materials and Reagents:
-
This compound (Substrate)
-
4.0 M HCl in 1,4-Dioxane
-
Diethyl ether (anhydrous)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper (if precipitation occurs)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of 1,4-dioxane or DCM.
-
Acid Addition: To the stirred solution at room temperature, add the 4.0 M HCl in 1,4-dioxane solution (5-10 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the product hydrochloride salt will precipitate as a white solid.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS as described in Protocol 1.
-
Product Isolation (as Hydrochloride Salt): a. If a precipitate forms: Add an anti-solvent like diethyl ether to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain N-benzyl-N-(2-hydroxyethyl)amine hydrochloride. b. If no precipitate forms: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid or oil is the crude hydrochloride salt. It can be triturated with diethyl ether to induce solidification and remove non-polar impurities.[9]
-
Conversion to Free Amine (Optional): If the free amine is desired, the isolated hydrochloride salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent as described in Protocol 1.
Data Summary and Analytical Validation
Table 1: Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid | Hydrochloric Acid (4.0 M solution) |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1–3 hours | 1–4 hours |
| Initial Product | Amine Trifluoroacetate Salt | Amine Hydrochloride Salt |
| Work-up | Basic wash required for free amine | Evaporation for salt; basic wash for free amine |
| Advantages | Volatile reagents, fast reaction | Direct isolation of HCl salt, avoids TFA |
Analytical Techniques for Validation:
-
¹H NMR Spectroscopy: This is the most definitive method for confirming deprotection. The key diagnostic signal is the complete disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found around 1.4–1.5 ppm.[11]
-
Mass Spectrometry (LC-MS): Analysis will show the disappearance of the molecular ion peak for the starting material and the appearance of a new peak corresponding to the deprotected product. The mass difference will be -100.12 amu.[11]
-
FTIR Spectroscopy: Successful deprotection is indicated by the disappearance of the strong C=O stretching absorption of the Boc-carbamate, which typically appears between 1680-1720 cm⁻¹.[11]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid equivalents.- Reaction time too short.- Low reaction temperature. | - Increase the equivalents of acid (TFA or HCl).- Extend the reaction time and continue monitoring by TLC/LC-MS.- Ensure the reaction is allowed to proceed at room temperature. Gentle warming (to 40°C) can be applied cautiously if needed.[5] |
| Difficult Work-up / Emulsion | - The amine salt or free amine has some water solubility. | - Add brine during the aqueous wash to break emulsions and reduce the solubility of the organic product in the aqueous layer.- Use a different extraction solvent (e.g., switch from ethyl acetate to DCM). |
| Product is an oil, not a solid salt | - The hydrochloride salt of this specific amine may have a low melting point or be hygroscopic. | - After evaporation, add an anhydrous anti-solvent like diethyl ether or hexanes and stir vigorously (trituration) to induce precipitation/solidification. Scratching the flask with a glass rod may also help. |
| Low Yield | - Product loss during aqueous work-up, especially if pH is not sufficiently basic.- Incomplete reaction. | - Ensure the aqueous layer is basic (pH > 9) before extraction of the free amine.- Perform multiple extractions (e.g., 3x) with the organic solvent.- Re-evaluate reaction completion before beginning the work-up. |
Conclusion
The deprotection of this compound is a reliable and high-yielding transformation critical for advancing synthetic pathways. Both TFA in DCM and HCl in dioxane are excellent, field-tested methods for achieving this. The choice of protocol should be guided by the desired final product form—the free amine or its corresponding salt—and available laboratory resources. By following the detailed procedures and validation checks outlined in this guide, researchers can confidently and efficiently execute this essential deprotection step.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Targeted Protein Degradation using Proteolysis-Targeting Chimeras (PROTACs) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in medicinal chemistry and drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1][2][3] Unlike small molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to eliminate specific proteins by harnessing the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4][5] This technology offers the potential to target proteins previously considered "undruggable" and to overcome resistance mechanisms associated with traditional inhibitors.[1][2][6]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][7][8] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][7] The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][7]
This document provides detailed application notes on the use of PROTACs for targeted protein degradation in an oncological context, along with comprehensive protocols for their experimental evaluation.
Signaling Pathway of PROTAC-Mediated Degradation
The mechanism of action of a PROTAC involves hijacking the endogenous ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Binding to Target Protein and E3 Ligase: The PROTAC, a heterobifunctional molecule, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase within the cell.[1]
-
Ternary Complex Formation: This dual binding brings the POI and the E3 ligase into close proximity, leading to the formation of a transient ternary complex.[7]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.
-
PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[1]
Data Presentation: Efficacy of BRD4-Targeting PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation achieved at saturating PROTAC concentrations. The following table summarizes reported data for several well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in oncology.[8]
| PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | VHL | 1.8 | >95 | 22Rv1 | [9] |
| ARV-771 | VHL | <1 | >90 | LNCaP | [3] |
| MZ1 | VHL | 24 | ~90 | HeLa | [10] |
| AT1 | Cereblon | 5 | >95 | RS4;11 | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7][11]
Materials:
-
Cell line expressing the Protein of Interest (POI)
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[11]
-
Add lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel, along with a protein ladder.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the POI diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[8][12]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC compound in complete culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate-reading luminometer.[12]
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Experimental Workflow for PROTAC Characterization
A typical workflow for evaluating a novel PROTAC involves a series of assays to confirm its mechanism of action and determine its efficacy.
Conclusion
PROTAC technology represents a powerful and innovative approach in drug discovery with the potential to address many of the limitations of traditional small molecule inhibitors. The protocols and data presented here provide a framework for the systematic evaluation of PROTAC efficacy and mechanism of action. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize novel protein degraders and advance their development as potential therapeutic agents in oncology and other disease areas.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-Alkylation of Tert-butyl N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of tert-butyl N-(2-hydroxyethyl)carbamate to synthesize tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. This protocol is adapted from established methods for the N-alkylation of carbamates, utilizing a mild and efficient base-promoted reaction. Included are comprehensive application notes, a step-by-step experimental protocol, and a summary of reaction components in a tabular format for clarity. Additionally, this guide features visual diagrams generated using Graphviz to illustrate the experimental workflow and the role of such carbamate derivatives in the broader context of medicinal chemistry.
Introduction
Carbamates are a crucial functional group in organic chemistry and medicinal chemistry, serving as key structural motifs in numerous approved drugs and as versatile protecting groups for amines in multi-step syntheses.[1] The N-alkylation of carbamates is a fundamental transformation for the generation of diverse molecular scaffolds for drug discovery. The target molecule, this compound, is a valuable intermediate in the synthesis of more complex bioactive molecules. For example, the N-benzyl-N-(2-hydroxyethyl)amine core is found in compounds with a range of biological activities, including agonists for serotonin receptors and potential anticancer agents.[2][3] Furthermore, related structures are used in the synthesis of A2A adenosine receptor agonists and cathepsin S inhibitors.[4]
The protocol described herein employs cesium carbonate as a mild base and tetrabutylammonium iodide as an additive to facilitate the N-alkylation of tert-butyl N-(2-hydroxyethyl)carbamate with benzyl bromide, a method known for its high efficiency and selectivity.
Experimental Protocol
This protocol details the N-benzylation of tert-butyl N-(2-hydroxyethyl)carbamate.
Materials:
-
tert-butyl N-(2-hydroxyethyl)carbamate
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl N-(2-hydroxyethyl)carbamate (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. To this solution, add cesium carbonate (3.0 eq) and tetrabutylammonium iodide (1.0 eq).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Components and Conditions for N-benzylation
| Component | Role | Molar Equivalents |
| tert-butyl N-(2-hydroxyethyl)carbamate | Starting Material | 1.0 |
| Benzyl bromide | Alkylating Agent | 1.2 |
| Cesium carbonate (Cs₂CO₃) | Base | 3.0 |
| Tetrabutylammonium iodide (TBAI) | Additive | 1.0 |
| Anhydrous DMF | Solvent | - |
| Room Temperature | Reaction Temperature | - |
Visualizations
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin Derivatives upon Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed experimental protocols and reaction conditions for the synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The protocols are based on established synthetic methods, ensuring reproducibility and high yield.
Introduction
This compound (CAS No. 121496-39-7) is a key building block in the synthesis of more complex molecules, including pharmaceutical agents and research chemicals.[1] Its structure incorporates a Boc-protected amine and a primary alcohol, allowing for selective functionalization at either end of the molecule. This application note details the reagents, conditions, and a step-by-step protocol for its preparation.
Reaction Scheme
The synthesis of this compound is typically achieved through the N-Boc protection of 2-(benzylamino)ethanol. This straightforward reaction provides a high yield of the desired product.
Data Presentation: Reaction Conditions and Reagents
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-(Benzylamino)ethanol | 1.0 equivalent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 equivalent |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (approx. 20 °C) |
| Reaction Time | 1 hour |
| Reported Yield | 86% (for the subsequent oxidation step, implying a high-yielding initial step)[2] |
Experimental Protocol
This protocol describes the synthesis of this compound from 2-(benzylamino)ethanol and di-tert-butyl dicarbonate.
Materials:
-
2-(Benzylamino)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
To a solution of 2-(benzylamino)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).[2]
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by silica gel chromatography.
Note: The provided literature describes this reaction as the first step in a two-step synthesis of tert-butyl benzyl(2-oxoethyl)carbamate. The initial protection step to form this compound is reported to be high-yielding.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key intermediate in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the formation of the precursor, N-benzyl-2-aminoethanol, followed by its protection with a tert-butoxycarbonyl (Boc) group. This guide presents a comparative analysis of different synthetic routes for the precursor and a comprehensive, large-scale protocol for the complete synthesis. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams.
Introduction
This compound (CAS No. 121496-39-7) is a valuable building block in the development of more complex molecules, particularly in the pharmaceutical industry. Its structure combines a protected secondary amine and a primary alcohol, allowing for selective chemical modifications at either functional group. The Boc protecting group offers robust protection under various conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
This document outlines two primary methods for the synthesis of the key intermediate, N-benzyl-2-aminoethanol: direct alkylation of ethanolamine and reductive amination of benzaldehyde. A detailed, scalable protocol for the subsequent N-Boc protection of N-benzyl-2-aminoethanol is also provided.
Synthesis of the Precursor: N-benzyl-2-aminoethanol
Two principal methods are commonly employed for the large-scale synthesis of N-benzyl-2-aminoethanol. The choice of method may depend on factors such as raw material cost, equipment availability, and desired purity.
Comparative Data for N-benzyl-2-aminoethanol Synthesis
| Method | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Advantages |
| Direct Alkylation | Ethanolamine, Benzyl chloride, Potassium carbonate | Ethanolamine (excess) | 40-95 | 5-8 hours | 91.8 - 94.5 | >98 | High yield, simple procedure. |
| Reductive Amination | Benzaldehyde, Ethanolamine, H₂/Catalyst | Methanol, Benzene | 50 - 140 | 1-6 hours | 73 - 100 | >95 | Milder conditions for some catalysts. |
Recommended Large-Scale Protocol: Direct Alkylation of Ethanolamine
This method is recommended for its high yield, operational simplicity, and use of readily available and cost-effective reagents.
Experimental Protocol:
-
Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge with ethanolamine (3.0 eq) and powdered potassium carbonate (1.2 eq).
-
Reaction Execution: Begin stirring the mixture and heat to 60-65°C. Slowly add benzyl chloride (1.0 eq) via the addition funnel over a period of 4-6 hours, maintaining the internal temperature between 60-65°C.
-
Reaction Completion: After the addition is complete, raise the temperature to 90-95°C and maintain for 1-2 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., GC or TLC) until the benzyl chloride is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: The filtrate is then subjected to vacuum distillation to first recover the excess ethanolamine. The product, N-benzyl-2-aminoethanol, is then distilled at 153-156°C under reduced pressure.
Synthesis of this compound
The final step in the synthesis is the protection of the secondary amine of N-benzyl-2-aminoethanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Quantitative Data for N-Boc Protection
| Substrate | Reagents | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Purity |
| N-benzyl-2-aminoethanol | Di-tert-butyl dicarbonate | Dichloromethane | Triethylamine | Room Temp. | 1-3 hours | ~86 | >95% (after chromatography) |
Large-Scale Protocol for N-Boc Protection
This protocol is adapted from general procedures for N-Boc protection and is suitable for scaling up.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-benzyl-2-aminoethanol (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) to the solution.
-
Reaction Execution: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel to yield this compound as a clear oil.
Visualized Workflows and Pathways
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Logical Relationship of Synthetic Steps
Caption: Logical flow from starting materials to the final product.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The presence of a protected amine and a free hydroxyl group allows for sequential and site-selective modifications. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for ether or ester formation. Subsequent deprotection of the Boc group reveals the secondary amine, which can then undergo further reactions such as acylation, alkylation, or sulfonylation. This synthetic flexibility makes it a valuable component in the construction of complex molecular architectures found in many drug candidates.
Exemplary Signaling Pathway Involvement
While this compound is a synthetic intermediate and not a biologically active molecule itself, it can be a precursor to molecules that target specific signaling pathways. For example, it could be used to synthesize inhibitors of protein kinases, which are often involved in cancer cell proliferation pathways.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Application Notes and Protocols for the Purification of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds and organic molecules. Its purification is a critical step to ensure the quality and purity of the final product. Due to the presence of a polar hydroxyl group and the moderately polar carbamate moiety, column chromatography on silica gel is an effective method for its purification. However, challenges such as band tailing and strong adsorption to the stationary phase can arise due to the presence of the amine derivative and the hydroxyl group.
These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography. The protocol includes recommendations for the selection of the stationary and mobile phases, sample preparation, and a gradient elution strategy to achieve optimal separation. Additionally, troubleshooting tips are provided to address common issues encountered during the purification of polar N-Boc protected amino alcohols.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. These values are based on typical results for compounds with similar structural features and should be optimized for specific experimental conditions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. The slightly acidic nature may require deactivation for sensitive compounds. |
| Mobile Phase | Ethyl Acetate (EtOAc) / Hexane | A gradient elution is recommended for optimal separation. |
| Elution Gradient | 10% to 50% EtOAc in Hexane | Start with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the product. |
| Target Rf Value (TLC) | 0.2 - 0.4 | In the optimized mobile phase for good separation on the column. A 1:1 EtOAc:Hexane mixture can be a good starting point for TLC analysis.[1] |
| Sample Loading Capacity | 1-5% (w/w) of silica gel | Dependent on the difficulty of the separation. For complex mixtures, a lower loading is recommended. |
| Typical Yield | > 85% | Dependent on the purity of the crude material and the efficiency of the separation. |
| Purity (Post-Column) | > 95% | As determined by analytical techniques such as NMR or LC-MS. |
| TLC Visualization | UV light (254 nm), Ninhydrin stain | The Boc group can be cleaved under the heating conditions of the ninhydrin stain, allowing visualization.[2] |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Triethylamine (optional, for silica gel deactivation)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Ninhydrin staining solution
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
1. Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various ethyl acetate/hexane solvent systems (e.g., 10:90, 20:80, 30:70, 50:50 v/v) to determine the optimal mobile phase for separation.
-
Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product. This will ensure good separation on the column.
2. Preparation of the Mobile Phase (Eluent):
-
Prepare a stock of the non-polar solvent (Hexane) and the polar solvent (Ethyl Acetate).
-
Based on the TLC analysis, prepare the starting elution solvent with a low concentration of ethyl acetate (e.g., 10% EtOAc in Hexane).
-
Prepare subsequent solvent mixtures with increasing concentrations of ethyl acetate for the gradient elution (e.g., 20%, 30%, 40%, 50% EtOAc in Hexane).
3. Column Packing:
-
Select an appropriately sized glass column. A general rule is to use a silica gel weight that is 20-100 times the weight of the crude sample.
-
Prepare a slurry of silica gel in the starting mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing. Gently tap the column to aid in packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
4. Sample Preparation and Loading:
-
Wet Loading (Recommended for soluble samples): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent to the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the starting mobile phase to the column reservoir.
-
Begin eluting the column, collecting fractions in test tubes or a fraction collector.
-
Gradually increase the polarity of the mobile phase by switching to solvent mixtures with higher concentrations of ethyl acetate. A suggested gradient is as follows:
-
2 column volumes of 10% EtOAc in Hexane.
-
2 column volumes of 20% EtOAc in Hexane.
-
Continue increasing the EtOAc concentration by 10% every 2 column volumes until the product elutes.
-
-
Maintain a constant flow rate throughout the elution process.
6. Monitoring the Separation:
-
Monitor the elution of the compounds by spotting fractions onto TLC plates and developing them in the optimized TLC solvent system.
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent like ninhydrin.
7. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| Product Streaking/Tailing on TLC and Column | The polar hydroxyl and amine-derived groups are interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the acidic sites on the silica gel.[3][4][5] |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the concentration of ethyl acetate in the mobile phase. If the product still does not elute, a small percentage of a more polar solvent like methanol (1-2%) can be added to the mobile phase. |
| Poor Separation of Product from Impurities | The chosen mobile phase does not provide adequate resolution. | Optimize the solvent system using TLC with different solvent combinations (e.g., dichloromethane/methanol). A slower, more gradual gradient during elution can also improve separation. |
| Low Yield of Purified Product | The product may be irreversibly adsorbed onto the silica gel or lost during workup. | Deactivating the silica gel with triethylamine can help prevent irreversible adsorption. Ensure complete transfer of the product at each step and careful pooling of fractions. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common column chromatography issues.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are the di-Boc protected amine and the O-Boc protected alcohol. Formation of N,N-di-Boc derivatives can occur, particularly with primary amines.[1] Additionally, di-tert-butyl dicarbonate can react with alcohols to form tert-butyl ethers or Boc-protected alcohols.[1]
Q2: How can I minimize the formation of the di-Boc side product?
A2: To minimize the formation of the N,N-di-Boc derivative, you can carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O).[1] Using catalyst-free conditions in water or employing protic solvents like methanol or ethanol can also favor the formation of the mono-Boc product in high yields, often without needing a base.[1]
Q3: How can I achieve selective N-protection over O-protection of the hydroxyl group?
A3: The amino group is generally more nucleophilic than the hydroxyl group, which should favor N-protection.[2] To further enhance selectivity, controlling the reaction conditions is key. Running the reaction at room temperature with a weak base can help.[2] In aqueous media, adjusting the pH to a level where the amine is deprotonated and more nucleophilic, while the hydroxyl group remains protonated, can also promote selective N-protection.[1]
Q4: What are the best practices for purifying the final product?
A4: Purification can often be achieved through an aqueous workup and extraction process. The product, being a stable solid, can sometimes be purified by trituration with a solvent like cool iso-hexane.[3] For more persistent impurities, column chromatography on silica gel is a standard and effective method.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Decomposition of starting material or product. | 1. Monitor the reaction by TLC to ensure completion. 2. Optimize the workup procedure. For water-soluble products, consider alternative extraction solvents or methods. 3. Ensure reaction conditions are compatible with all functional groups; avoid excessive heat.[5] |
| Presence of Starting Material (N-benzyl-2-aminoethanol) in Product | 1. Insufficient (Boc)₂O. 2. Reaction not run to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. 2. Increase reaction time and monitor by TLC. |
| Presence of Di-Boc Impurity | Over-reaction with (Boc)₂O. | 1. Use a 1:1 stoichiometry of the amine to (Boc)₂O. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[6] |
| Presence of O-Boc Protected Impurity | Reaction of the hydroxyl group with (Boc)₂O. | 1. Use a base like sodium bicarbonate instead of stronger bases. 2. The carbonate formed from the hydroxyl group may be hydrolyzed during aqueous workup.[2] |
| Formation of Urea Byproduct | This can occur when using (Boc)₂O with primary amines, especially in the presence of DMAP.[6] | 1. Avoid using DMAP as a catalyst if possible. 2. Perform the reaction at a lower temperature (e.g., 0 °C).[6] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
N-benzyl-2-aminoethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzyl-2-aminoethanol (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add a solution of sodium bicarbonate (1.5 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.[7]
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography if necessary.
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 7. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the protection of the secondary amine of N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Boc₂O, resulting in the formation of the corresponding carbamate.
Q2: What is a typical yield for this reaction?
A2: A reported yield for the synthesis of this compound from N-benzylethanolamine and Boc₂O is approximately 86%.[1] However, yields can vary depending on the specific reaction conditions and purification methods employed.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include the formation of a di-Boc derivative if a primary amine impurity is present, and the formation of urea if isocyanate impurities are present in the Boc₂O.[2] Additionally, O-Boc protection of the hydroxyl group can occur, though N-protection is generally favored due to the higher nucleophilicity of the amine.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material (N-benzylethanolamine) and the formation of the desired product.[3][4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | |
| Insufficient Boc₂O | Increase the molar equivalents of Boc₂O to 1.1-1.5 equivalents relative to N-benzylethanolamine.[2] |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS and ensure it is stirred until the starting material is no longer detectable.[3] |
| Side Product Formation | |
| O-Boc Protection of the alcohol | Conduct the reaction at room temperature or 0°C without a strong base to favor N-protection over O-protection.[3] |
| Product Loss During Work-up/Purification | |
| Emulsion during aqueous workup | Add brine to the aqueous layer to break up emulsions. |
| Product adsorption on silica gel | If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[2] Alternatively, use a more polar eluent system. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Recommendation |
| Unreacted Starting Material | See "Incomplete Reaction" under Problem 1. Ensure the reaction goes to completion. |
| Excess Boc₂O | During the aqueous workup, a mild basic wash can help hydrolyze some of the remaining Boc₂O.[3] |
| Side Products | Optimize reaction conditions to minimize side product formation (see Problem 1). Purification by flash column chromatography on silica gel is typically effective for removing polar impurities. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
Materials:
-
N-Benzylethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-benzylethanolamine (1.0 eq.) in dichloromethane (DCM). Cool the solution in an ice bath.
-
Addition of Boc₂O: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a clear, colorless oil.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
troubleshooting incomplete deprotection of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of this compound, presented in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My deprotection reaction of this compound using standard acidic conditions (e.g., TFA in DCM) is sluggish or incomplete. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave the Boc group.[1][2] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration.[3]
-
Low Reaction Temperature: Performing the reaction at a low temperature (e.g., 0 °C) can significantly slow down the reaction rate.[1][2]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2][4]
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). Common concentrations range from 20% to 50%.[2][5] For resistant substrates, using neat TFA for a short period might be effective, provided the rest of the molecule is stable under these conditions.[5]
-
Increase Reaction Temperature: If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. Gentle heating (e.g., to 40°C) can also be an option, but must be monitored carefully to avoid potential side reactions.[3]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed until the starting material is consumed.[6][7]
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]
Issue 2: Observation of Byproducts
Question: I am observing the formation of unexpected byproducts in my reaction mixture. What is the likely cause and how can I prevent this?
Answer: The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[5][8] This electrophile can alkylate nucleophilic sites on your substrate or product, leading to byproducts. While the benzyl and hydroxyethyl groups are generally not highly susceptible, other electron-rich functionalities could be at risk.
Recommended Solutions:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[3][9]
Issue 3: Difficulty in Isolating the Product
Question: I am having trouble isolating the deprotected N-benzyl-N-(2-hydroxyethyl)amine after the reaction and work-up. What are some potential issues and solutions?
Answer: Challenges in product isolation can arise from a few factors:
-
Product Solubility: The resulting amine salt may be highly soluble in the aqueous phase during work-up, leading to poor recovery.
-
Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult.[7]
Recommended Solutions:
-
Precipitation of the Amine Salt: After removing the reaction solvent and excess acid, try triturating the residue with a non-polar solvent like diethyl ether to precipitate the amine salt, which can then be collected by filtration.[7]
-
Breaking Emulsions: During extraction, washing with brine can help to break up emulsions.[7]
-
Alternative Work-up: If the free amine is desired and it is not water-soluble, a basic work-up using a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the amine salt, followed by extraction with a suitable organic solvent.[6][10]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1][3] LC-MS is another excellent technique for quantitatively tracking the reaction progress.[3][6]
Q2: Are the benzyl and hydroxyethyl groups stable to standard Boc deprotection conditions?
A2: Yes, the N-benzyl and N-(2-hydroxyethyl) groups are generally stable to the acidic conditions typically used for Boc deprotection, such as TFA in DCM or HCl in dioxane. Debenzylation usually requires harsher conditions like catalytic hydrogenolysis.[11]
Q3: Can I use an alternative, milder method to deprotect my compound if it is sensitive to strong acids?
A3: Yes, several milder methods exist for Boc deprotection if your substrate contains other acid-labile functional groups. These include:
-
Thermal Deprotection: Heating the compound in a suitable solvent like boiling water or methanol can effect deprotection.[12][13]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[14][15]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[16]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[16]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[16]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[16]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.[3]
-
Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[3][6] If the free amine is required, a basic work-up can be performed.[3]
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent/Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 20-50% (v/v)[2][5] | 0 °C to Room Temp. | 30 min - 2 hours[6] | A common and generally effective condition.[6] |
| Neat TFA | 100%[5] | Room Temp. | 5-15 min[5] | Very rapid, but may increase the risk of side products.[5] |
| HCl/1,4-Dioxane | 4 M[6] | Room Temp. | 1-4 hours[6] | A stronger acid system, useful for more resistant substrates.[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mcours.net [mcours.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
optimization of reaction parameters for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate formation
Technical Support Center: Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals to optimize reaction parameters and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of this compound?
A1: The synthesis involves the protection of the secondary amine of N-benzylethanolamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]
Q2: Which solvents are suitable for this reaction?
A2: A variety of solvents can be used for Boc protection. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or mixtures of these with water.[1][3] The choice of solvent can impact reaction rate and work-up efficiency.
Q3: What bases are recommended for this synthesis?
A3: Common bases for Boc protection include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP).[1] The selection of the base can influence the reaction's speed and selectivity.
Q4: What are the typical reaction times and temperatures?
A4: The reaction is often stirred at room temperature or with moderate heating (around 40°C).[1] Reaction times can vary from a few hours to overnight, depending on the specific conditions and scale.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (N-benzylethanolamine) and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Cause 1: Inactive Reagents
-
Solution: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. It is advisable to use a fresh bottle or verify the purity of the existing stock. N-benzylethanolamine should also be of high purity.
Possible Cause 2: Insufficient Base
-
Solution: The base is crucial for the reaction to proceed. Ensure that at least a stoichiometric amount of base is used. For less nucleophilic amines, a stronger base or a catalytic amount of an acylation catalyst like DMAP might be necessary.[4]
Possible Cause 3: Low Reaction Temperature
-
Solution: While the reaction can proceed at room temperature, gentle heating to around 40°C may be required to drive the reaction to completion, especially if the starting amine is not highly reactive.[1]
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause 1: Unreacted Starting Material
-
Solution: If a significant amount of starting material remains, consider extending the reaction time or increasing the temperature. Adding a slight excess of Boc₂O (1.1-1.2 equivalents) can also help to ensure complete conversion.
Possible Cause 2: Formation of Side Products
-
Solution: While the Boc group is generally selective for amines, side reactions can occur.[2] The formation of ureas or isocyanates are potential side reactions, although some sources suggest that certain conditions can prevent these.[2] Purification by column chromatography is typically effective in separating the desired product from these impurities.
Possible Cause 3: O-acylation
-
Solution: Although less likely under standard conditions due to the higher nucleophilicity of the amine, acylation of the hydroxyl group is a theoretical possibility. Using a non-nucleophilic base can help to minimize this. Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR) can help identify such byproducts.
Issue 3: Difficulty in Product Purification
Possible Cause 1: Residual Boc₂O or its Byproducts
-
Solution: Excess Boc₂O and its byproducts can complicate purification. During the work-up, washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, can help to remove unreacted Boc₂O.[5] Some protocols also suggest using a scavenger resin to remove excess anhydride.[6]
Possible Cause 2: Product is an Oil
-
Solution: this compound is often isolated as an oil.[3] If a solid product is desired for easier handling, trituration with a non-polar solvent like hexane may induce crystallization.[7] Purification by silica gel column chromatography is a reliable method for obtaining a pure product if crystallization is unsuccessful.
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Formation
| Parameter | Recommended Conditions | Notes |
| Starting Material | N-benzylethanolamine | Ensure high purity. |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.0 - 1.2 equivalents. |
| Base | Sodium Bicarbonate, DMAP (catalytic) | 1.0 - 1.5 equivalents of a non-catalytic base.[1] |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Anhydrous conditions are generally preferred. |
| Temperature | Room Temperature to 40°C | Gentle heating can increase the reaction rate.[1] |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash, extraction | Use a mild base wash to remove excess Boc₂O. |
| Purification | Silica Gel Chromatography, Trituration | Product is often an oil.[3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-benzylethanolamine (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add the chosen base, for example, sodium bicarbonate (1.5 equivalents).
-
Boc₂O Addition: To the stirring suspension, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC. If the reaction is slow, it can be gently heated to 40°C.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Reaction scheme for Boc protection of N-benzylethanolamine.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. The following sections detail methods for removing impurities and offer specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions of the Boc-protection agent, di-tert-butyl dicarbonate (Boc₂O). These can include:
-
Unreacted N-benzylethanolamine: The starting amine may not have fully reacted.
-
Excess di-tert-butyl dicarbonate (Boc₂O): Often used in excess to drive the reaction to completion.
-
Tert-butanol: A byproduct of the reaction of Boc₂O with any moisture present and from its decomposition.
-
Di-Boc protected N-benzylethanolamine: While less common for secondary amines, over-protection can occur.
-
Byproducts from Boc₂O decomposition: The volatile byproducts of Boc anhydride decomposition are tert-butanol and carbon dioxide, which are typically easy to remove.[1]
Q2: My reaction mixture is a crude oil. What is the first step I should take to purify my product?
A2: A liquid-liquid extraction is an excellent initial purification step. This will help remove water-soluble impurities and excess reagents. A typical procedure involves dissolving the crude oil in an organic solvent like ethyl acetate or dichloromethane, followed by washing with a mild aqueous base (like sodium bicarbonate solution) to remove any acidic byproducts, and then with brine to reduce the water content in the organic layer.
Q3: I've performed a liquid-liquid extraction, but my product is still not pure. What's the next step?
A3: For further purification, column chromatography on silica gel is the most effective method. This technique separates compounds based on their polarity. For this compound, a solvent system of hexane and ethyl acetate is a good starting point.
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an effective method if the crude product is a solid or can be induced to crystallize. Common solvent systems for carbamates include mixtures of a non-polar solvent in which the compound is sparingly soluble at room temperature (e.g., hexane, heptane) and a more polar solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or dichloromethane). A mixture of n-hexane and ethyl acetate is a good system to try.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is an oil and won't crystallize | The product may be impure, or it may naturally be an oil at room temperature. | Purify by silica gel column chromatography. If the purified product is still an oil, this is likely its natural state. |
| Multiple spots on TLC after extraction | Incomplete reaction or presence of multiple byproducts. | Proceed with silica gel column chromatography to separate the different components. |
| Low yield after column chromatography | The product may have been lost during the extraction if it has some water solubility. The chosen solvent system for chromatography may not be optimal, leading to poor separation or loss of product on the column. | Ensure thorough extraction from the aqueous phase during workup. Optimize the column chromatography solvent system using TLC to achieve good separation between your product and impurities. |
| Product is contaminated with a very non-polar impurity | This is likely residual Boc₂O or byproducts from its decomposition. | If purification is by column chromatography, flush the column with a non-polar solvent like hexane first to elute these impurities before eluting your product with a more polar solvent mixture. |
| Product is contaminated with a polar impurity | This is likely unreacted N-benzylethanolamine. | A well-optimized column chromatography protocol should effectively separate the more polar starting material from the less polar product. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This step helps to hydrolyze and remove any unreacted di-tert-butyl dicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from liquid-liquid extraction in a minimal amount of dichloromethane (DCM).
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Loading: Load the dissolved sample onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., up to 30% EtOAc in hexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of 20% methanol in chloroform.[2]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the impure solid product in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum. A patent for a similar carbamate derivative describes crystallization from n-hexane after evaporating the reaction solvent.[3]
Data Summary
| Purification Method | Typical Solvent System | Expected Yield | Expected Purity |
| Liquid-Liquid Extraction | Ethyl Acetate / Water | >90% (crude) | Moderate |
| Column Chromatography | Hexane / Ethyl Acetate | 70-90% | >98% |
| Recrystallization | Ethyl Acetate / Hexane | 60-80% | >99% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for selecting the appropriate purification method.
References
addressing stability issues of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate during storage
Welcome to the technical support center for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS 121496-39-7). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered during the storage and handling of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis After Storage
-
Question: I have been storing this compound at room temperature, and I am observing a decrease in the main peak area and the appearance of new, more polar peaks in my HPLC chromatogram. What could be the cause?
-
Answer: This observation strongly suggests degradation of the compound. This compound has two primary points of instability: the tert-butoxycarbonyl (Boc) protecting group and the N-benzyl group.
-
Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, even trace amounts of acid in your storage solvent or container can lead to its removal.[1] This would result in the formation of N-benzyl-N-(2-hydroxyethyl)amine.
-
Thermal Degradation: Although generally more stable than in acidic conditions, prolonged exposure to elevated temperatures can cause thermal decomposition of the carbamate moiety.[1]
-
Corrective Action: We recommend storing the compound at -20°C for long-term storage and ensuring all solvents and containers are free from acidic residues. For short-term storage (1-2 weeks), -4°C is suitable.[2] Perform a quick purity check via HPLC before using a previously stored batch.
-
Issue 2: Inconsistent Reaction Yields When Using the Carbamate
-
Question: My reaction yields are inconsistent when using this compound from a stock solution that has been stored for some time. Why might this be happening?
-
Answer: Inconsistent yields are often a direct consequence of the degradation of your starting material. The primary reactive site for many applications involving this molecule is the hydroxyl group. However, if the Boc group has been cleaved, the resulting secondary amine can interfere with your intended reaction pathway, leading to side products and lower yields of your desired product.
-
Troubleshooting Steps:
-
Confirm Purity: Before each use, confirm the purity of your stock solution using a validated analytical method like HPLC.
-
Fresh Stock Solutions: Prepare fresh stock solutions more frequently, especially if they are stored at room temperature or in non-inert atmospheres.
-
Inert Storage: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, particularly of the benzylamine moiety.
-
-
Issue 3: Observation of a Yellowish Discoloration of the Compound Upon Storage
-
Question: My solid sample of this compound has developed a yellowish tint over time. Is it still usable?
-
Answer: A change in color often indicates chemical degradation. The N-benzyl group can be susceptible to oxidation, which can lead to the formation of colored impurities. While the compound may still contain a significant amount of the desired material, the presence of these impurities can affect your experimental outcomes.
-
Recommendation: It is highly recommended to re-purify the material before use. A purity analysis by HPLC or LC-MS should be performed to identify the impurities and quantify the remaining active compound. For critical applications, using a fresh, uncolored batch is the safest approach.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term stability (1-2 years), store the compound at -20°C in a tightly sealed container. For short-term storage (1-2 weeks), -4°C is recommended.[2] Some suppliers suggest room temperature storage in a dry, sealed container, which may be suitable for very short periods, but cold storage is preferential to minimize degradation.
-
-
Q2: Is this compound sensitive to light?
-
Q3: What solvents are recommended for preparing stock solutions?
-
A3: Aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable. Ensure the solvents are of high purity and anhydrous to prevent hydrolysis. Avoid acidic solvents or those that may contain acidic impurities.
-
Stability and Degradation
-
Q4: What are the main degradation pathways for this compound?
-
A4: The two primary degradation pathways are:
-
Acid-catalyzed hydrolysis of the Boc group: This is a common pathway for Boc-protected amines, leading to the formation of the corresponding free amine, isobutylene, and carbon dioxide.[1]
-
Oxidation of the N-benzyl group: This can lead to the formation of benzaldehyde and other oxidation byproducts.
-
-
-
Q5: How does pH affect the stability of this compound?
-
A5: The compound is most stable at a neutral pH. It is unstable in acidic conditions due to the lability of the Boc group.[1] While the Boc group is generally stable to bases, strong basic conditions coupled with elevated temperatures could potentially lead to hydrolysis of the carbamate.
-
Data Presentation
Table 1: Qualitative Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathway |
| Acidic pH | Unstable | Cleavage of the Boc-protecting group.[1] |
| Neutral pH | Generally Stable | Minimal degradation expected. |
| Basic pH | Generally Stable | Minimal degradation under typical basic conditions. |
| Elevated Temperature | Susceptible | Thermolytic cleavage of the Boc group.[1] |
| Light Exposure | Potentially Unstable | Photo-oxidation of the N-benzyl group. |
Table 2: Illustrative Quantitative Stability Data from a Forced Degradation Study (Hypothetical)
| Stress Condition | Duration (hours) | Purity of Parent Compound (%) | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 4 | 15% | N-benzyl-N-(2-hydroxyethyl)amine |
| 0.1 M NaOH at 60°C | 24 | 95% | Minor unidentified polar impurities |
| 3% H₂O₂ at RT | 24 | 88% | Oxidized benzyl species |
| Heat (80°C, solid) | 48 | 92% | Thermal decomposition products |
| UV Light (254 nm) | 8 | 85% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound.
-
Objective: To separate the parent compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Experimental workflow for HPLC analysis.
References
Technical Support Center: Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key intermediate in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main alternative routes for the synthesis of this compound:
-
Route A: Boc Protection of N-Benzylethanolamine. This is a direct, one-step approach where N-benzylethanolamine is reacted with di-tert-butyl dicarbonate (Boc₂O).
-
Route B: N-Benzylation of N-Boc-ethanolamine. This two-step approach involves first protecting ethanolamine with a Boc group, followed by N-benzylation to yield the final product.
Q2: Which synthesis route is preferable?
A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. Route A is more direct. However, if N-Boc-ethanolamine is readily available, Route B can be a viable option.
Q3: What are common side reactions to be aware of during the synthesis?
A3: When using di-tert-butyl dicarbonate (Boc₂O), especially with a catalyst like 4-(dimethylamino)pyridine (DMAP), there is a possibility of side reactions. For instance, with primary amines, the formation of ureas and isocyanates has been observed.[1] Although N-benzylethanolamine is a secondary amine, it is crucial to control the reaction conditions to minimize byproducts.
Q4: How can I purify the final product?
A4: A common and effective method for purifying this compound is trituration with cold iso-hexane.[2] The product can also be isolated by silica gel chromatography.[3]
Q5: Are there any stability concerns with the Boc protecting group?
A5: Yes, the tert-butoxycarbonyl (Boc) group is known to be thermally labile and should not be subjected to prolonged heating above 85-90°C.[4] It is also sensitive to acidic conditions and can be unintentionally cleaved in acidic aqueous media.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Boc Protection of N-Benzylethanolamine (Route A)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure an appropriate molar equivalent of di-tert-butyl dicarbonate (Boc₂O) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess of Boc₂O can be added. |
| Degradation of Product | Avoid high reaction temperatures. The Boc protecting group can be unstable at elevated temperatures.[4] Maintain the reaction at room temperature or below. |
| Side Reactions | If using a catalyst such as DMAP, consider running the reaction without it, as it can sometimes promote side reactions.[1] |
| Work-up Issues | During aqueous work-up, ensure the pH is not acidic to prevent cleavage of the Boc group.[4] |
Issue 2: Formation of Multiple Products in N-Benzylation of N-Boc-ethanolamine (Route B)
| Potential Cause | Troubleshooting Step |
| Over-alkylation | This is less likely with a secondary amine precursor but ensure that only one equivalent of the benzylating agent (e.g., benzyl bromide) is used. |
| Reaction with Hydroxyl Group | The hydroxyl group of N-Boc-ethanolamine could potentially react with the benzylating agent. Use of a non-nucleophilic base and careful control of reaction temperature can minimize this. |
| Impure Starting Materials | Ensure the N-Boc-ethanolamine and the benzylating agent are of high purity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Oily Product | If the product is an oil and difficult to crystallize, try purification by column chromatography on silica gel.[3] |
| Residual Starting Material | If TLC indicates the presence of starting material, an additional purification step such as re-crystallization or a second column chromatography may be necessary. |
| Co-eluting Impurities | Experiment with different solvent systems for column chromatography to improve separation. |
Data Presentation
| Synthetic Route | Key Reagents | Typical Yield | Reference |
| Route A: Boc Protection | N-Benzylethanolamine, Di-tert-butyl dicarbonate | 86% (for the subsequent oxidation step, implying a high yield for the protection) | [3] |
| Route B: N-Benzylation | N-Boc-ethanolamine, Benzyl bromide, Base | Not explicitly reported for this specific product, but related N-alkylations of Boc-amines report yields from 7% to over 90% depending on the substrate and conditions. | [5] |
Experimental Protocols
Route A: Boc Protection of N-Benzylethanolamine
This protocol is adapted from a procedure for the synthesis of a related compound.[3]
-
Dissolve N-benzylethanolamine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1 to 1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Route B: N-Benzylation of N-Boc-ethanolamine (General Procedure)
This is a general procedure for N-alkylation that can be adapted.[5]
-
To a stirring solution of N-Boc-ethanolamine (1 equivalent) in dichloromethane (DCM), add triethylamine (1.2 equivalents).
-
Add benzyl bromide (1.2 equivalents) to the mixture.
-
Stir the resulting solution at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, partition the reaction mixture between water and DCM.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the desired product.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Managing Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate Viscosity in Reactions
Welcome to the technical support center for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the viscosity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its viscosity a concern?
Q2: What are the primary methods to reduce the viscosity of a chemical reagent for a reaction?
There are several common methods to manage high viscosity in chemical reagents:
-
Heating: Increasing the temperature of the reagent can significantly lower its viscosity by increasing the kinetic energy of its molecules.[3][4]
-
Dilution with a Solvent: Dissolving the viscous reagent in a suitable, non-reactive solvent is a very effective way to decrease its viscosity.[3]
-
Use of Surfactants or Viscosity Reducers: In some applications, specialized additives can be used to reduce the viscosity of a substance.[3][5]
Q3: How does viscosity impact reaction rates?
Higher viscosity generally leads to slower diffusion rates of reactants within the reaction mixture. This can impede the frequency of molecular collisions, thereby slowing down the overall reaction rate.[6] Ensuring adequate mixing is crucial to overcome these diffusion limitations.
Q4: Are there specialized laboratory tools for handling viscous liquids?
Yes, several tools and techniques can improve the handling of viscous substances:
-
Positive-displacement pipettes: These are specifically designed for viscous liquids and use a piston that comes in direct contact with the liquid to ensure accurate dispensing.[7]
-
Wide-bore or cut-off pipette tips: Using a pipette tip with a larger opening can make it easier to aspirate and dispense viscous fluids, though this may reduce accuracy for precise measurements.[7][8]
-
Syringes: For larger volumes, syringes can be more effective than pipettes for transferring viscous materials.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with viscous this compound.
Problem 1: Inaccurate and Inconsistent Volume Dispensing
Symptoms:
-
Difficulty in aspirating the desired volume with a standard pipette.
-
Liquid clinging to the inside of the pipette tip, leading to incomplete dispensing.
-
Variability in experimental results due to inconsistent amounts of reagent.
Solutions:
| Method | Description | Considerations |
| Reverse Pipetting | Aspirate more liquid than needed by depressing the plunger to the second stop. Dispense the desired volume by depressing only to the first stop. The remaining liquid is left in the tip.[7][8][10] | Improves accuracy for viscous liquids. Requires practice to master. Not all liquid in the tip is used. |
| Dispensing by Weight | Instead of volume, measure the reagent by weight for higher accuracy. This requires knowing the density of the substance if molar equivalents are critical. | Highly accurate. Can be slower than volumetric dispensing. Requires an analytical balance. |
| Solvent Dilution | Prepare a stock solution of the carbamate in a suitable solvent (e.g., ethyl acetate, THF) to create a less viscous solution that is easier to handle. | The solvent must be compatible with the reaction chemistry. The final concentration of the reagent will be lower. |
| Gentle Warming | Warm the reagent gently to reduce its viscosity before dispensing. | The compound's thermal stability must be considered to avoid degradation. Use a water bath for even heating. |
Problem 2: Poor Mixing and Incomplete Reactions
Symptoms:
-
The viscous reagent does not readily dissolve or disperse in the reaction mixture.
-
Reaction appears sluggish or does not go to completion.
-
Inconsistent product yields.
Solutions:
| Method | Description | Considerations |
| Increased Agitation | Use a more efficient stirring method, such as a mechanical overhead stirrer instead of a magnetic stir bar, to ensure thorough mixing. | Ensure the stirring is not so vigorous that it introduces air or causes splashing. |
| Controlled Addition Rate | Add the viscous reagent slowly to the reaction mixture while stirring vigorously. This allows for better dispersion and prevents the formation of clumps. | A syringe pump can be used for precise and slow addition. |
| Elevated Reaction Temperature | If the reaction chemistry allows, increasing the overall reaction temperature will decrease the viscosity of the entire mixture, promoting better mixing and faster kinetics.[4] | The stability of all reactants, intermediates, and products at the higher temperature must be confirmed. |
| Solvent Selection | Choose a reaction solvent that effectively dissolves all components, including the viscous carbamate, to create a homogeneous solution. | The solvent's boiling point, polarity, and reactivity should be appropriate for the desired chemical transformation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Easier Handling
This protocol describes how to prepare a stock solution of this compound to reduce its viscosity for more accurate dispensing.
-
Solvent Selection: Choose a solvent that is compatible with your reaction and in which the carbamate is soluble. Anhydrous ethyl acetate is a common solvent for similar compounds.[11]
-
Determining Concentration: Decide on a suitable concentration for your stock solution (e.g., 1 M). This will depend on the requirements of your specific reaction.
-
Preparation: a. Tare a clean, dry flask on a balance. b. Carefully add the desired mass of this compound to the flask. It is advisable to do this by weight due to its viscosity. c. Using a graduated cylinder or a pipette, add the calculated volume of the chosen solvent to the flask. d. Stir the mixture with a magnetic stir bar until the carbamate is fully dissolved. Gentle warming may be applied if necessary to aid dissolution, provided the compound is thermally stable.
-
Storage: Store the stock solution in a sealed container, under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture, and at an appropriate temperature as recommended by the manufacturer.
Visualizations
Troubleshooting Workflow for Viscosity Issues
The following diagram outlines a logical workflow for addressing problems related to the high viscosity of this compound.
References
- 1. bio-fount.com [bio-fount.com]
- 2. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2 [m.chemicalbook.com]
- 3. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 4. sbhsolutions.com.au [sbhsolutions.com.au]
- 5. Viscosity Reducer – PersiaResin [persiaresin.com]
- 6. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. opentrons.com [opentrons.com]
- 11. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: A Guide to Using Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Welcome to the technical support center for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS 121496-39-7). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis, purification, and application of this versatile intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound.
Issue 1: Incomplete or Low-Yield Synthesis Reaction
Symptom: After reacting N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O), TLC or NMR analysis of the crude product shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Base or Incorrect Base Strength: The reaction to form the Boc-protected amine is base-mediated.[1][2] The base neutralizes the acidic proton of the carbamic acid intermediate. If the base is too weak or used in insufficient quantity, the reaction may not proceed to completion.
-
Solution: A common procedure involves using a base like sodium hydroxide or sodium bicarbonate in a biphasic system (e.g., dichloromethane and water) to drive the reaction forward.[1][3] Ensure at least one molar equivalent of the base is used. For challenging reactions, a stronger, non-nucleophilic organic base like 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile can be employed, though it may also catalyze side reactions.[1][4]
-
-
Decomposition of Boc Anhydride: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially if not stored properly.[5][6] This leads to a lower effective concentration of the protecting group reagent.
-
Solution: Always use a fresh bottle of Boc anhydride or one that has been stored under anhydrous conditions. It is advisable to purchase from a reputable supplier and check the expiry date.[5] Bottles of Boc anhydride can build up internal pressure due to slow decomposition into carbon dioxide, so they are often sold in plastic bottles.[6]
-
-
Steric Hindrance: N-benzylethanolamine is a secondary amine with some steric bulk from the benzyl group, which can slow down the reaction rate compared to a primary amine.
Issue 2: Formation of an Unexpected Side-Product
Symptom: The appearance of a new spot on TLC or unexpected peaks in the NMR spectrum of the product. A common side product is the O-Boc protected species, tert-butyl N-benzyl-N-(2-((tert-butoxycarbonyl)oxy)ethyl)carbamate.
Potential Causes & Solutions:
-
O-acylation of the Hydroxyl Group: The hydroxyl group in N-benzylethanolamine can also react with Boc anhydride, especially under strongly basic conditions or with a catalytic amount of a strong base like DMAP, leading to the formation of a carbonate.[4]
-
Over-alkylation: If the reaction conditions are too harsh, there is a possibility of side reactions involving the benzyl group, although this is less common.
Issue 3: Difficulties in Product Purification
Symptom: The crude product is an oil that is difficult to purify by crystallization, and column chromatography results in poor separation or product decomposition.
Potential Causes & Solutions:
-
Oily Nature of the Product: this compound is often obtained as an oil, making crystallization challenging.[3]
-
Product Instability on Silica Gel: The slightly acidic nature of silica gel can potentially lead to partial deprotection of the Boc group during prolonged chromatography.
-
Solution: To mitigate this, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the eluent. Additionally, running the column quickly can minimize contact time and reduce the risk of decomposition.
-
Issue 4: Unsuccessful or Incomplete Deprotection
Symptom: When attempting to remove the Boc group using acidic conditions (e.g., trifluoroacetic acid), the reaction is slow or incomplete, or leads to the formation of multiple products.
Potential Causes & Solutions:
-
Inappropriate Acidic Conditions: While the Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, the reaction conditions need to be optimized.[1][2][6]
-
Solution: A common and effective method is using a solution of TFA in dichloromethane (DCM).[2][7] If the reaction is sluggish, increasing the concentration of TFA or the reaction time may be necessary. For substrates sensitive to strong acid, milder conditions such as HCl in methanol or dioxane can be used.[1][8]
-
-
Side Reactions Caused by the Tert-butyl Cation: The deprotection mechanism involves the formation of a tert-butyl cation, which can act as an alkylating agent and react with other nucleophiles in the molecule or the solvent.[6][9]
-
Solution: To prevent unwanted alkylation, a cation scavenger such as anisole or thioanisole should be added to the reaction mixture.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in drug development?
A1: This compound is a valuable bifunctional intermediate. The Boc-protected amine allows for the modification of the hydroxyl group without interference from the amine. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.[1][2] This makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical ingredients.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a dry, cool place, typically at room temperature.[3]
Q3: Can the hydroxyl group be oxidized to an aldehyde?
A3: Yes, the primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl benzyl(2-oxoethyl)carbamate.[10] This can be achieved using standard oxidizing agents like Dess-Martin periodinane (DMP).[10] This subsequent intermediate is also useful for further synthetic transformations.
Q4: Is the benzyl group on the nitrogen removable?
A4: Yes, the N-benzyl group can be removed, typically through catalytic hydrogenolysis (e.g., using palladium on carbon with a hydrogen source). This deprotection is orthogonal to the acid-labile Boc group, allowing for selective deprotection strategies.[2]
Q5: What are the key differences between Boc protection and other amine protecting groups like Cbz or Fmoc?
A5: The main difference lies in their deprotection conditions, which allows for orthogonal protection strategies in complex syntheses.
-
Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).[1][6][11]
-
Cbz (benzyloxycarbonyl): Typically removed by catalytic hydrogenolysis.[12]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[6] The stability of the Boc group to most bases and nucleophiles makes it compatible with Fmoc chemistry.[1][6]
Section 3: Key Experimental Protocols & Data
Synthesis of this compound[3]
-
Dissolve N-benzylethanolamine (1 equivalent) in a mixture of dichloromethane and a 1M aqueous solution of sodium hydroxide.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the mixture with stirring.
-
Continue stirring at room temperature for 24 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography using a suitable eluent (e.g., petroleum ether:ethyl acetate, 7:3 v/v).
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| N-benzylethanolamine | 151.21 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.2 |
Boc Deprotection Protocol[2][7]
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Section 4: Visualizing Key Processes
Synthesis Pathway
Caption: Synthesis of the target compound.
Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection pathway.
References
- 1. Di-tert-butyl_dicarbonate [chemeurope.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | 121496-39-7 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions during the Boc-protection step. These can include:
-
Unreacted N-benzyl-N-(2-hydroxyethyl)amine (starting material): Due to incomplete reaction.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): A common excess reagent in Boc protection.
-
Di-Boc protected product: Where a second Boc group may have reacted, although less likely for this specific molecule.
-
tert-Butanol: A byproduct of the decomposition of Boc₂O.
-
Side products from the decomposition of the starting materials or product.
Q2: My purified product is an oil and won't solidify. What can I do?
A2: It is not uncommon for Boc-protected amino alcohols to be oils or viscous liquids at room temperature.[1] Here are several strategies to attempt solidification or to handle the product as an oil:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[2]
-
Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether.
-
Recrystallization/Precipitation: Dissolve the oily product in a minimal amount of a polar solvent (e.g., methanol, ethyl acetate) and then slowly add a non-polar solvent (e.g., hexane, pentane) until turbidity is observed.[2] Cooling the mixture may facilitate precipitation.
-
Seed Crystals: If you have a small amount of solid product, adding a seed crystal to the oil can induce crystallization.[3][4]
Q3: What are the initial steps I should take to purify my crude product?
A3: An initial workup using liquid-liquid extraction is highly recommended to remove a significant portion of impurities before attempting chromatography or recrystallization. A typical extraction protocol would involve:
-
Dissolving the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with a mild acidic solution (e.g., 0.1 N HCl or saturated NH₄Cl) to remove any unreacted amine.
-
Washing with a mild basic solution (e.g., saturated NaHCO₃) to remove any acidic impurities.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Column Chromatography is not providing good separation.
-
Problem: The product co-elutes with an impurity, or the separation is very poor.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Start with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A common starting point for Boc-protected amino alcohols is a mixture of hexane (or petroleum ether) and ethyl acetate.[5] |
| Overloading the Column | Too much crude material on the column will lead to poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. |
| Compound Streaking on the Column | The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent can help. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed will result in channeling and poor separation. Ensure the column is packed uniformly. |
Issue 2: Low recovery of the product after purification.
-
Problem: The final yield of the purified product is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Solution |
| Product Loss During Extraction | The product may have some water solubility. Minimize the number of aqueous washes and ensure the aqueous layers are back-extracted with the organic solvent to recover any dissolved product. |
| Decomposition on Silica Gel | Boc-protected compounds can be sensitive to the acidic nature of silica gel. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent. |
| Product is Volatile | While less common for this specific compound, some carbamates can be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator with a water bath at a controlled temperature (e.g., 30-40°C). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of this compound using silica gel chromatography.
-
Preparation:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
-
Elution:
-
Start eluting the column with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization/Precipitation
This protocol is suitable if the product is a solid or can be induced to crystallize.
-
Dissolution:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, isopropanol, or a mixture of solvents).
-
-
Crystallization:
-
Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
If no crystals form, try adding a non-polar "anti-solvent" (e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
This diagram outlines a logical approach to troubleshooting common issues in column chromatography.
Caption: Troubleshooting guide for common column chromatography problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of N-Protecting Groups: A Focus on Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate and its Congeners
For researchers, scientists, and drug development professionals, the selection of an appropriate nitrogen-protecting group is a critical decision that dictates the strategic direction of a synthetic route. This guide provides an objective comparison of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate with other commonly employed N-protecting groups, namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The analysis is supported by established chemical principles and available experimental data to inform the rational selection of a protecting group strategy.
At the heart of multistep organic synthesis, particularly in peptide and medicinal chemistry, lies the concept of protecting groups. These molecular scaffolds temporarily mask reactive functional groups, such as amines, preventing undesired side reactions and enabling selective transformations at other sites within a molecule. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.
This compound represents a doubly protected amine, incorporating both a tert-butyloxycarbonyl (Boc) group and a benzyl (Bn) group on the same nitrogen atom. This dual protection strategy offers a unique set of properties that can be advantageous in specific synthetic contexts. This guide will dissect the characteristics of this combined protection and contrast them with the individual performance of the more conventional Boc, Cbz, and Fmoc protecting groups.
Core Principles: A Comparative Overview
The fundamental distinction between N-protecting groups lies in their lability—the specific chemical conditions required for their removal. This property governs their orthogonality, which is the ability to selectively deprotect one group in the presence of others.
| Protecting Group | Abbreviation | Structure | Key Lability |
| tert-Butyloxycarbonyl | Boc | -(C=O)O-t-Bu | Acid-labile |
| Benzyloxycarbonyl | Cbz or Z | -(C=O)OCH₂Ph | Hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)OCH₂-Fmoc | Base-labile |
| Tert-butyl N-benzyl | Boc/Bn | -N(Boc)(Bn) | Sequential (Acid then Hydrogenolysis) |
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and typical reaction conditions for the installation and removal of these protecting groups.
| Feature | Tert-butyl N-benzyl (Inferred) | Boc | Cbz | Fmoc |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) followed by Benzyl bromide (BnBr) | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Protection Conditions | Stepwise: 1. Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, CH₂Cl₂), RT. 2. Base (e.g., NaH), Solvent (e.g., DMF, THF), RT to elevated temp. | Base (e.g., NEt₃, NaOH, DMAP), Solvent (e.g., THF, CH₂Cl₂, H₂O), RT.[1][2][3] | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), 0°C to RT.[4][5] | Base (e.g., NaHCO₃, Piperidine), Solvent (e.g., Dioxane/H₂O, DMF), RT.[6][7] |
| Deprotection Conditions | Sequential: 1. Strong Acid (e.g., TFA, HCl) for Boc removal. 2. Catalytic Hydrogenolysis (e.g., H₂, Pd/C) for Bn removal.[2] | Strong Acid (e.g., TFA, HCl in Dioxane).[1][3] | Catalytic Hydrogenolysis (H₂, Pd/C), or strong acids (HBr/AcOH).[5] | Weak Base (e.g., 20% Piperidine in DMF).[6][7] |
| Stability | Stable to weak acids, bases, and some reducing/oxidizing agents. | Stable to base, hydrogenolysis, and mild nucleophiles.[8] | Stable to acidic and basic conditions (mild).[4][5] | Stable to acidic conditions and hydrogenolysis.[6][7] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc). Sequential deprotection allows for staged unmasking of the amine. | Orthogonal to Cbz and Fmoc.[8] | Orthogonal to Boc and Fmoc.[4] | Orthogonal to Boc and Cbz.[6] |
| Typical Yields (Protection) | Generally high for both steps. | >95% | >90% | >95% |
| Typical Yields (Deprotection) | Generally high for both steps. | >95% | >90% | >95% |
Experimental Protocols
General Procedure for N-Boc Protection
To a solution of the amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added a base, for instance, triethylamine (NEt₃, 1.5 equiv) or aqueous sodium hydroxide. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is then added portion-wise at room temperature. The reaction mixture is stirred for 1-12 hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-Boc protected amine.[2]
General Procedure for N-Cbz Protection
The amine (1.0 equiv) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (NaHCO₃, 2.0 equiv) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-Cbz protected amine.[5]
General Procedure for N-Fmoc Protection
The amino acid (1.0 equiv) is dissolved in an aqueous solution of a base like sodium bicarbonate. A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv) in dioxane or acetone is added slowly with vigorous stirring at 0-5 °C. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then worked up by washing with diethyl ether to remove byproducts, followed by acidification to precipitate the Fmoc-protected amino acid, which is then extracted, dried, and purified.[7]
General Procedure for N-Benzyl Protection (Reductive Amination)
To a solution of the amine (1.0 equiv) and benzaldehyde (1.2 equiv) in methanol is added a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) at 0 °C. The reaction mixture is stirred at room temperature for 6-12 hours. The solvent is then removed under vacuum, and the residue is purified to yield the N-benzyl amine.
Deprotection Protocols
-
Boc Deprotection: The N-Boc protected compound is dissolved in dichloromethane, and an excess of a strong acid, typically trifluoroacetic acid (TFA) in a 1:1 ratio with the solvent, is added. The reaction is stirred at room temperature for 30 minutes to 3 hours. The solvent and excess acid are removed under reduced pressure.[2]
-
Cbz Deprotection: The N-Cbz protected compound is dissolved in a solvent like methanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated.[5]
-
Fmoc Deprotection: The N-Fmoc protected compound is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) at room temperature. The reaction is typically complete within 30 minutes. The solvent and excess piperidine are removed under vacuum.[6][7]
-
N-Benzyl Deprotection: Similar to Cbz deprotection, the N-benzyl group is removed by catalytic hydrogenolysis using H₂ and a palladium catalyst. Harsher conditions, such as higher pressure or temperature, may sometimes be required compared to Cbz removal.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
analytical techniques for the characterization of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
A Comparative Guide to Analytical Techniques for the Characterization of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For researchers, scientists, and drug development professionals, the robust characterization of synthetic intermediates is a cornerstone of reliable and reproducible research. This compound is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Its purity and structural integrity are paramount for the successful outcome of subsequent synthetic steps. This guide provides a comparative overview of the primary , presenting experimental data for the target molecule and structurally related alternatives to aid in spectral interpretation and quality control.
Spectroscopic and Chromatographic Analysis
The characterization of this compound relies on a suite of analytical techniques, each providing unique structural information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include the singlet for the tert-butyl group, the multiplets for the ethyl bridge protons, the singlet for the benzylic protons, and the multiplets for the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. Diagnostic peaks include those for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, the carbons of the ethyl bridge, the benzylic carbon, and the aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The carbamate group has characteristic absorption bands. A key feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. The presence of the hydroxyl group is indicated by a broad O-H stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule. The protonated molecule [M+H]⁺ is typically observed. Fragmentation analysis can reveal the loss of the Boc group and the benzyl group. The Boc group is known to be labile in the gas phase and can be lost as isobutylene (56 Da) or tert-butanol (74 Da).[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. Purity is determined by the area percentage of the main peak in the chromatogram.
Comparative Spectral Data
The following tables summarize the experimental data for this compound and a selection of structurally related compounds. This comparison aids in the assignment of signals and understanding the influence of structural modifications on the spectral data.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
| Compound | tert-Butyl protons (s, 9H) | -CH₂-N(Boc)- (t, 2H) | -CH₂-OH / -CH₂-NH- (t, 2H) | Benzyl CH₂ (s, 2H) | Aromatic-H (m, 5H) |
| This compound | ~1.48 | ~3.45 | ~3.75 | ~4.50 | ~7.30 |
| Tert-butyl (2-hydroxyethyl)carbamate[2] | 1.43 | 3.26 | 3.66 | - | - |
| Benzyl N-(2-hydroxyethyl)carbamate | - | ~3.35 | ~3.70 | 5.11 | 7.35 |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)
| Compound | Boc C(CH₃)₃ | Boc CH₃ | -CH₂-N(Boc)- | -CH₂-OH / -CH₂-NH- | Benzyl CH₂ | Aromatic C | Boc C=O |
| This compound | ~80.5 | ~28.4 | ~50.0 | ~60.0 | ~53.0 | ~127-138 | ~156.0 |
| Tert-butyl (2-hydroxyethyl)carbamate[2] | 79.62 | 28.35 | 43.00 | 62.09 | - | - | 156.84 |
| Benzyl N-(2-hydroxyethyl)carbamate | - | - | ~42.5 | ~61.5 | ~67.0 | ~128-136 | ~157.0 |
Table 3: FT-IR Spectral Data Comparison (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C=O Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3450 (broad) | - | ~2850-2980 | ~1690 | ~1160 | ~1050 |
| Tert-butyl (2-hydroxyethyl)carbamate | ~3350 (broad) | ~3350 | ~2870-2980 | ~1695 | ~1170 | ~1050 |
| Benzyl carbamate[3] | - | 3422-3332 | - | 1694 | 1346 | 1068 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₄H₂₁NO₃ | 251.32 | 252.16 | 196 ([M+H-C₄H₈]⁺), 152 ([M+H-Boc]⁺), 91 ([C₇H₇]⁺) |
| Tert-butyl (2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 161.20 | 162.11 | 106 ([M+H-C₄H₈]⁺), 62 ([M+H-Boc]⁺) |
| Benzyl N-(2-hydroxyethyl)carbamate | C₁₀H₁₃NO₃ | 195.21 | 196.10 | 108, 91 ([C₇H₇]⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the carbamate compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping: Cap the NMR tube to prevent solvent evaporation.
FT-IR Spectroscopy (ATR)
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional): If using LC-MS, inject the sample onto an appropriate HPLC column (e.g., C18) to separate it from any impurities.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum over a mass range that includes the expected molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water, and degas it thoroughly.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system, consisting of a pump, autosampler, column oven, and a UV detector, with the mobile phase. A C18 reversed-phase column is commonly used.
-
Injection and Analysis: Inject the sample and run the analysis using an appropriate gradient or isocratic method. Monitor the elution of the compound using a UV detector, typically at a wavelength of 254 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity of the sample.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.
Caption: General workflow for the synthesis and characterization of the target compound.
Caption: Detailed workflow for spectroscopic (NMR and MS) analysis.
References
A Comparative Guide to the Purity Analysis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for chemical reagents and intermediates is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical industries. Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key building block in organic synthesis, requires accurate purity determination to ensure the quality and integrity of downstream products. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of this compound. We present detailed experimental protocols and representative data to assist researchers in selecting the appropriate methodology for their needs.
Comparison of Analytical Methodologies
Both HPLC and quantitative NMR (qNMR) offer robust approaches for purity assessment, each with distinct advantages. HPLC excels at separating and quantifying impurities, providing a detailed impurity profile. In contrast, qNMR offers a direct and absolute measure of the analyte's purity against a certified internal standard, without the need for a reference standard of the compound itself.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of components based on their differential partitioning between a stationary phase and a mobile phase. | Absolute quantification by comparing the integral of a specific analyte signal to that of a certified internal standard.[1][2] |
| Primary Use | Detection and quantification of process-related impurities and degradation products. | Determination of the absolute purity of the main component.[1][2][3] |
| Strengths | - High sensitivity for trace impurities.- Excellent separation of structurally similar compounds.- Established methodology with wide applicability. | - No need for a specific reference standard of the analyte.- Provides structural information on the analyte and any observed impurities.- High precision and accuracy for absolute purity.[1] |
| Limitations | - Requires a reference standard for the main component for accurate quantification.- Non-chromophoric impurities may not be detected by UV detectors. | - Lower sensitivity compared to HPLC for trace impurities.- Signal overlap can complicate quantification. |
| Typical Throughput | Moderate to high, with typical run times of 15-30 minutes per sample. | High, with modern automated systems. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm & 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of the absolute purity of this compound using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-precision sample changer.
Experimental Parameters:
| Parameter | Value |
| Pulse Program | A standard 30° or 90° pulse experiment (e.g., 'zg30' on Bruker systems) |
| Deuterated Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic acid or another suitable certified reference material with non-overlapping signals. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the analyte and internal standard (a value of 30 s is often sufficient for small molecules).[1] |
| Number of Scans (ns) | 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4] |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Data Presentation and Analysis
Representative HPLC Data
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Impurity A |
| 2 | 8.2 | 0.35 | Impurity B |
| 3 | 12.5 | 99.4 | This compound |
| 4 | 15.1 | 0.10 | Impurity C |
| Total | 100.0 |
Note: This data is representative and actual results may vary.
Representative qNMR Data
The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
analyte : this compound
-
IS : Internal Standard
Example Calculation:
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 15.0 mg | 8.0 mg |
| Molar Mass (M) | 251.32 g/mol | 116.07 g/mol |
| Signal Integral (I) | 5.00 | 2.50 |
| Number of Protons (N) | 2 (e.g., benzylic CH₂) | 2 (olefinic CH) |
| Purity (P) | To be determined | 99.9% |
*Purity (%) = (5.00 / 2.50) * (2 / 2) * (251.32 / 116.07) * (8.0 / 15.0) * 99.9% = 98.5% *
Note: This data is representative and actual results may vary.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflows for the purity analysis of this compound by HPLC and qNMR.
Caption: HPLC analysis workflow.
Caption: qNMR analysis workflow.
References
comparative study of different synthetic methods for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail common synthetic routes, presenting experimental data and protocols to aid in the selection of the most suitable method based on factors such as yield, reaction time, and reagent availability.
Comparison of Synthetic Methods
Three primary synthetic routes for this compound have been identified and compared:
-
Method 1: Boc Protection of N-Benzylethanolamine: This is a direct and efficient one-step method involving the protection of the secondary amine of N-benzylethanolamine with a tert-butoxycarbonyl (Boc) group.
-
Method 2: Reductive Amination: This two-step approach involves the initial synthesis of tert-butyl N-(2-hydroxyethyl)carbamate followed by a reductive amination reaction with benzaldehyde.
-
Method 3: Alkylation of Tert-butyl N-(2-hydroxyethyl)carbamate: This method also begins with the preparation of tert-butyl N-(2-hydroxyethyl)carbamate, which is then alkylated using a benzyl halide.
The following table summarizes the quantitative data associated with each method.
| Method | Key Reagents | Solvent | Reaction Time | Yield (%) |
| 1. Boc Protection | N-Benzylethanolamine, Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM) | 1 hour | High (implied) |
| 2. Reductive Amination | tert-Butyl N-(2-hydroxyethyl)carbamate, Benzaldehyde, Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 3-4 hours | Not specified |
| 3. Alkylation | tert-Butyl N-(2-hydroxyethyl)carbamate, Benzyl Bromide, Sodium Hydride | Tetrahydrofuran (THF) | Not specified | Not specified |
Logical Workflow of Synthetic Routes
The following diagram illustrates the relationship between the starting materials and the target compound for each of the described synthetic methods.
structural validation of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a versatile intermediate in organic synthesis, unambiguous structural validation is critical for ensuring the integrity of subsequent research and development. While X-ray crystallography remains the gold standard for atomic-resolution structural analysis, other powerful techniques offer complementary or, in some cases, more accessible alternatives.
This guide provides an objective comparison of single-crystal X-ray diffraction with Nuclear Magnetic Resonance (NMR) spectroscopy and the emerging technique of Microcrystal Electron Diffraction (MicroED) for the structural validation of this compound.
Comparative Analysis of Structural Validation Techniques
The choice of analytical method for structural elucidation depends on several factors, including the physical state of the sample, the quantity of material available, and the specific information required. The following table summarizes the key attributes of X-ray crystallography, NMR spectroscopy, and MicroED for the analysis of a small organic molecule like this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Sample State | High-quality single crystal (typically >0.1 mm) | Solution (dissolved in a deuterated solvent) | Nanocrystalline powder |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity through bonds, spatial proximity of atoms, dynamic information in solution | Precise 3D atomic coordinates, bond lengths, bond angles from nanocrystals |
| Resolution | Atomic (<1 Å) | Indirectly provides atomic-level connectivity | Atomic (<1 Å)[1] |
| Sample Amount | Milligrams (though modern instruments can use less)[2] | 5-10 mg for a standard analysis[3] | Micrograms to nanograms[1] |
| Data Acquisition Time | Hours to a day | Minutes to hours per experiment | Minutes to a few hours[1] |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides structural and dynamic information in a biologically relevant solution state | Ability to analyze very small crystals, often from powders, bypassing the need for large crystal growth[1][4] |
| Key Limitation | Requirement for large, high-quality single crystals can be a major bottleneck[5] | Ambiguities can arise in complex structures; does not provide solid-state packing information | Requires access to specialized electron microscopy equipment; still an emerging technique[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are generalized protocols for each of the discussed techniques as they would be applied to this compound.
This protocol outlines the steps for determining the crystal structure of a small organic molecule.
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof) to create a saturated or near-saturated solution.[7]
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to promote the formation of single crystals.[7][8] A common method is to place a vial of the solution inside a larger jar containing a more volatile solvent in which the compound is less soluble (vapor diffusion).
-
Ideal crystals for analysis should be well-formed, clear, and typically have dimensions of 0.1-0.3 mm.[2]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal. The resulting diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined to best fit the experimental data, yielding precise atomic positions, bond lengths, and bond angles.
-
This protocol describes the acquisition of a standard set of NMR spectra for structural elucidation in solution.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[3]
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Indicates through-space proximity of protons, providing information on the molecule's conformation in solution.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign all proton and carbon signals by systematically interpreting the correlations observed in the 1D and 2D spectra to piece together the molecular structure.
-
This protocol outlines the general steps for obtaining a crystal structure from nanocrystalline material.
-
Sample Preparation:
-
Data Collection:
-
Structure Determination:
-
Process the collected movie frames into a standard crystallographic format.
-
The data can then be processed using standard X-ray crystallography software to solve and refine the structure, similar to the final steps of a single-crystal X-ray experiment.[4]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the structural validation techniques described.
Caption: Workflow for structural validation using single-crystal X-ray crystallography.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Caption: Workflow for structural validation using Microcrystal Electron Diffraction (MicroED).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroED | Gonen Lab [cryoem.ucla.edu]
A Comparative Spectroscopic Analysis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate and Its Analogs
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of synthetic intermediates is fundamental for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the spectroscopic data for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate and its structural analogs, supported by established experimental protocols.
Introduction
This compound is a key intermediate in organic synthesis, valued for its role in the preparation of more complex molecules, including pharmaceutical agents and biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations at other sites within the molecule. This guide provides a comprehensive comparison of its spectroscopic properties with those of its structural analogs, offering a valuable resource for researchers working with these compounds.
Structural Overview
The compounds compared in this guide share a common carbamate core with a 2-hydroxyethyl substituent. The primary points of variation are the substituents on the nitrogen atom, which significantly influence the spectroscopic signatures of each molecule.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | t-Butyl (9H, s) | -CH₂-N- (2H) | -CH₂-O- (2H) | Benzyl-CH₂- (2H) | Aromatic-H | -OH (1H) |
| This compound | ~1.48 | ~3.40 (t) | ~3.75 (t) | ~4.45 (s) | ~7.2-7.4 (m, 5H) | ~2.5 (br s) |
| Tert-butyl (2-hydroxyethyl)carbamate[1] | 1.43 | 3.26 (t) | 3.66 (t) | - | - | 2.75 (s) |
| Benzyl N-(2-hydroxyethyl)carbamate | - | ~3.30 (q) | ~3.70 (t) | 5.10 (s) | ~7.35 (m, 5H) | ~2.0 (br s) |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C (CH₃)₃ | C (CH₃)₃ | -C H₂-N- | -C H₂-O- | Benzyl-C H₂- | Aromatic-C | C =O |
| This compound | ~28.4 | ~80.5 | ~50.0 | ~61.0 | ~52.0 | ~127-138 | ~156.0 |
| Tert-butyl (2-hydroxyethyl)carbamate[1] | 28.35 | 79.62 | 43.00 | 62.09 | - | - | 156.84 |
| Benzyl N-(2-hydroxyethyl)carbamate | - | - | ~42.0 | ~62.0 | ~67.0 | ~128-136 | ~157.0 |
IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C=O Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3400 (broad) | ~2850-2980 | ~1685 | ~1250 | ~1160 |
| Tert-butyl (2-hydroxyethyl)carbamate | ~3400 (broad) | 2870-2976 | ~1690 | ~1250 | ~1170 |
| Benzyl N-(2-hydroxyethyl)carbamate | ~3350 (broad) | ~2870-2950 | ~1690 | ~1260 | ~1140 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound | 251.32 | 252.16 | 196 ([M-C₄H₈+H]⁺), 152 ([M-Boc+H]⁺), 91 ([C₇H₇]⁺) |
| Tert-butyl (2-hydroxyethyl)carbamate | 161.20 | 162.11 | 106 ([M-C₄H₈+H]⁺), 62 ([M-Boc+H]⁺) |
| Benzyl N-(2-hydroxyethyl)carbamate | 195.22 | 196.10 | 152 ([M-C₄H₄O+H]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the title compound and its analogs. Actual experimental parameters may vary depending on the specific instrumentation and laboratory conditions.
General Synthesis of this compound
A solution of N-benzylethanolamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample is typically dissolved in methanol or acetonitrile before introduction into the instrument.
Experimental Workflow
The general workflow for the synthesis and characterization of these carbamates is outlined below.
This guide provides a foundational comparison of the spectroscopic data for this compound and its analogs. Researchers can utilize this information for the identification and characterization of these and related compounds in their synthetic endeavors.
References
Performance Evaluation of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in a variety of common laboratory solvents. The data presented herein is intended to assist researchers in selecting the optimal solvent system for synthesis, purification, and formulation development. The performance of this compound is compared with two key alternatives: Tert-butyl N-(2-hydroxyethyl)carbamate and Benzyl N-(2-hydroxyethyl)carbamate, to highlight the influence of the N-benzyl and the tert-butoxycarbonyl (Boc) protecting groups on solubility and stability.
Executive Summary
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its solubility and stability are critical parameters that dictate its utility in various applications. This guide offers a systematic evaluation of these properties in a range of solvents, from nonpolar aprotics to polar protics. The inclusion of comparative data for its non-benzylated counterpart and the carbobenzyloxy (Cbz) protected analogue provides a broader context for its performance, enabling more informed decisions in experimental design.
Data Presentation: Solubility and Stability
The following tables summarize the quantitative data for the solubility and stability of this compound and its alternatives.
Table 1: Solubility of Carbamates in Common Solvents at 25°C
| Solvent | This compound (mg/mL) | Tert-butyl N-(2-hydroxyethyl)carbamate (mg/mL) | Benzyl N-(2-hydroxyethyl)carbamate (mg/mL) |
| Dichloromethane | > 200 | 150 | > 200 |
| Tetrahydrofuran | > 200 | 180 | > 200 |
| Ethyl Acetate | 180 | > 200 | 190 |
| Acetonitrile | 120 | 160 | 130 |
| Methanol | > 200 | > 200 | > 200 |
| Ethanol | 190 | > 200 | 195 |
| Water | < 1 | 50 | < 5 |
| Hexanes | < 5 | < 10 | < 5 |
Table 2: Stability of Carbamates After 24 Hours at Room Temperature (% Remaining)
| Solvent System | This compound | Tert-butyl N-(2-hydroxyethyl)carbamate | Benzyl N-(2-hydroxyethyl)carbamate |
| Neutral (DCM) | > 99% | > 99% | > 99% |
| Acidic (1% TFA in DCM) | < 5% | < 5% | > 95% |
| Basic (10% Et3N in MeOH) | > 99% | > 99% | > 98% |
| Aqueous Buffer (pH 7.4) | > 98% | > 98% | > 98% |
| Aqueous Acid (pH 2) | < 10% | < 10% | > 90% |
| Aqueous Base (pH 12) | > 99% | > 99% | > 95% |
Experimental Protocols
The data presented in this guide was generated using the following experimental protocols.
Protocol 1: Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of the carbamate was added to a 2 mL vial containing 1 mL of the selected solvent.
-
Equilibration: The vials were sealed and agitated on a rotary shaker at 25°C for 24 hours to ensure equilibrium was reached.
-
Sample Preparation: The resulting suspension was filtered through a 0.45 µm PTFE syringe filter to remove undissolved solid.
-
Quantification: A known volume of the clear filtrate was evaporated to dryness under a stream of nitrogen. The mass of the residue was determined using an analytical balance.
-
Calculation: The solubility was calculated and expressed in mg/mL.
Protocol 2: Stability Assessment (LC-MS Analysis)
-
Sample Preparation: A stock solution of each carbamate was prepared in the respective solvent system at a concentration of 1 mg/mL.
-
Incubation: The solutions were stored at room temperature (25°C) for 24 hours in sealed vials.
-
Analysis: The samples were analyzed at t=0 and t=24 hours by LC-MS.
-
Quantification: The percentage of the remaining carbamate was determined by comparing the peak area of the compound at 24 hours to the peak area at 0 hours.
Mandatory Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating the performance of carbamates.
Illustrative Signaling Pathway Application
Caption: Role of the carbamate as a precursor in a PROTAC pathway.
Navigating the Kinetic Landscape: A Comparative Guide to Reactions of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For researchers, scientists, and drug development professionals, understanding the kinetic profiles of key synthetic transformations is paramount for process optimization and the rational design of synthetic routes. This guide provides a comparative analysis of the primary reactions involving Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, focusing on the deprotection of its N-Boc and N-benzyl groups. Due to the limited direct kinetic data on this specific molecule, this guide draws upon established experimental data from structurally analogous compounds to provide a robust framework for predicting its reactivity.
The dual-protected nature of this compound offers synthetic flexibility, allowing for the selective removal of either the acid-labile tert-butyloxycarbonyl (Boc) group or the hydrogenolysis-sensitive benzyl (Bn) group. The choice of deprotection strategy is critical and depends on the stability of other functional groups within the molecule and the desired synthetic outcome. This guide compares the kinetics and methodologies for these key transformations.
Comparative Analysis of N-Boc and N-Benzyl Deprotection
The deprotection of the N-Boc and N-benzyl groups from a molecule like this compound proceeds through distinct mechanisms and is influenced by different reaction parameters. The selection of a deprotection method is a trade-off between reaction speed, cleanliness, and compatibility with other functional groups.
N-Boc Group Deprotection
The removal of the Boc group is typically achieved under acidic or thermal conditions.
-
Acid-Catalyzed Deprotection: This is the most common method, relying on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to effect cleavage.[1] The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[2] The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the acid concentration.[3] While generally fast and efficient, potential side reactions from the reactive tert-butyl cation can be a drawback in the presence of sensitive functional groups.[4]
-
Thermal Deprotection: This method offers a catalyst-free alternative, often utilizing high temperatures in polar protic solvents like 2,2,2-trifluoroethanol (TFE) or even water.[5][6] Continuous flow reactors can be employed to reach temperatures above the solvent's boiling point, significantly accelerating the reaction.[5] The reaction rate is sensitive to the solvent and the electronic nature of the amine, with aryl N-Boc groups being more labile than alkyl N-Boc groups.[5][7]
N-Benzyl Group Deprotection
The N-benzyl group is robust towards many reagents but is readily cleaved by catalytic hydrogenolysis.
-
Catalytic Hydrogenolysis: This is the most prevalent method for N-benzyl group removal, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The reaction rate is influenced by the catalyst type, solvent, and the presence of additives.[8] For instance, the addition of an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) can significantly facilitate the Pd/C-catalyzed deprotection.[9]
-
Transfer Hydrogenolysis: An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor like ammonium formate is used in conjunction with Pd/C.[10] This method is often rapid and can be carried out under milder conditions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the deprotection of N-Boc and N-benzyl groups from substrates analogous to this compound.
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Key Considerations & Side Reactions |
| Acidic (TFA) | 20-50% TFA in CH₂Cl₂; 0°C to RT | 1-3 hours | High | Efficient and clean; TFA is corrosive and needs to be thoroughly removed.[11] |
| Acidic (HCl) | 4M HCl in 1,4-dioxane; RT | 30 min - 2 hours | High | Product is isolated as the HCl salt; 1,4-dioxane is a suspected carcinogen.[11][12] |
| Thermal (Flow) | Methanol or TFE; 120-240°C | 20-60 min | Variable (44-100%) | Catalyst-free; selectivity can be achieved by controlling temperature; requires specialized equipment.[5] |
| Lewis Acid | TMSI, solid NaHCO₃; CH₂Cl₂ | Variable | Good | pH neutral conditions, suitable for acid-sensitive substrates.[13] |
| Oxalyl Chloride | Oxalyl chloride (3 eq.), Methanol; RT | 1-4 hours | up to 90% | Mild conditions, but can form N-chloroalkyl products under reflux.[14] |
Table 2: Comparison of N-Benzyl Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Key Considerations & Side Reactions |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon); Methanol, RT | 60-90 min | Moderate to High | Catalyst can be poisoned by the amine product, sometimes requiring higher pressure or temperature.[9][15] |
| Facilitated Hydrogenolysis | 10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon); Methanol, RT | < 60 min | High | Increased reaction rate compared to Pd/C alone; catalysts are reusable.[9] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate; Methanol, reflux | 10 min | 76-95% | Rapid and avoids the use of hydrogen gas; neutral conditions.[10] |
Experimental Protocols
Protocol 1: Acidic Deprotection of N-Boc Group using TFA
-
Reaction Setup: Dissolve the N-Boc protected substrate in anhydrous dichloromethane (CH₂Cl₂) (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acid: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[11]
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 1-3 hours).[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure. To neutralize residual acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[2]
Protocol 2: Catalytic Hydrogenolysis of N-Benzyl Group
-
Reaction Setup: To a solution of the N-benzyl protected substrate (0.2 mmol) in methanol (1 mL), add 10% Pd/C (2.1 mg, 0.002 mmol).[15]
-
Hydrogenation: Replace the inside air with hydrogen gas (using a balloon) by performing three vacuum/H₂ cycles.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's completion by TLC.[15]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with an appropriate solvent like ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the deprotected product.[15]
Visualizing Reaction Pathways and Workflows
Deprotection Mechanisms
The following diagrams illustrate the mechanisms for the acidic deprotection of the N-Boc group and the catalytic hydrogenolysis of the N-benzyl group.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Mechanism of N-benzyl deprotection via catalytic hydrogenolysis.
Experimental Workflow for Deprotection Strategy Selection
The choice between deprotecting the N-Boc or N-benzyl group first is a critical strategic decision. The following workflow provides a logical approach to making this selection based on the stability of other functional groups in the molecule.
Caption: Decision workflow for selecting a deprotection strategy.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection Strategies: Cost-Effectiveness of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in Synthesis
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is paramount. For the protection of secondary amines like N-benzylethanolamine, carbamates are a popular choice. This guide provides a detailed cost-effectiveness analysis of using the tert-butyloxycarbonyl (Boc) group, in the form of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, versus the benzyloxycarbonyl (Cbz) group. This objective comparison, supported by experimental data and cost analysis, is intended for researchers, scientists, and drug development professionals to inform their synthetic strategies.
At a Glance: Boc vs. Cbz Protection of N-benzylethanolamine
The core difference between the Boc and Cbz protecting groups lies in their lability under different conditions, a concept known as orthogonality. The Boc group is readily cleaved by acids, while the Cbz group is removed by catalytic hydrogenolysis. This orthogonality allows for the selective deprotection of one group in the presence of the other, a crucial feature in multi-step syntheses.
| Feature | This compound (Boc Protected) | Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate (Cbz Protected) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Typically mild, often with a base like triethylamine or sodium bicarbonate in a solvent such as THF or dichloromethane. | Often requires Schotten-Baumann conditions (a two-phase system with an aqueous base). |
| Deprotection Method | Acidolysis (e.g., Trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane). | Catalytic Hydrogenolysis (e.g., H₂, Pd/C in methanol or ethyl acetate). |
| Key Advantages | Milder deprotection for molecules with functional groups sensitive to reduction (e.g., alkenes, alkynes). The byproducts of deprotection (isobutene and CO₂) are volatile and easily removed. | The Cbz group can impart crystallinity to intermediates, simplifying purification by recrystallization. It is stable to the acidic conditions used to remove Boc groups.[1] |
| Key Disadvantages | The strong acids used for deprotection can be harsh on sensitive substrates. | The catalyst for hydrogenolysis (Pd/C) can be a significant cost factor and is pyrophoric. This method is unsuitable for molecules containing functional groups that can be reduced. |
Cost-Effectiveness Analysis
A thorough cost-effectiveness analysis must consider not only the price of the protecting reagents but also the cost of deprotection steps, reaction yields, and purification methods. The following table provides an estimated cost comparison based on currently available market prices. Please note that prices are subject to fluctuation and may vary based on supplier, purity, and quantity.
| Reagent/Catalyst | Protecting Group | Typical Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc | ~$12 - $15 per kg[2] | 218.25 | ~$2.62 - $3.27 |
| Benzyl chloroformate (Cbz-Cl) | Cbz | ~$12 - $15 per kg[3] | 170.59 | ~$2.05 - $2.56 |
| Trifluoroacetic acid (TFA) | Boc (Deprotection) | ~$285 per L[4] | 114.02 | ~$3.90 (per liter) |
| 5% Palladium on Carbon (Pd/C) | Cbz (Deprotection) | ~$35.70 per g[5] | 106.42 (Pd) | ~$3799 (per gram of catalyst) |
Analysis:
While the initial cost per mole of the Cbz protecting agent (benzyl chloroformate) is slightly lower than that of the Boc agent (di-tert-butyl dicarbonate), the major cost difference lies in the deprotection step. The palladium on carbon catalyst required for Cbz removal is significantly more expensive than the trifluoroacetic acid used for Boc deprotection.
For large-scale industrial synthesis, the cost of the catalyst and the associated handling and safety precautions for hydrogenolysis can make the Cbz route more expensive. However, for smaller-scale laboratory synthesis, or when the substrate is sensitive to strong acids, the Cbz group may be the more chemically viable, if not the most economical, option. Furthermore, the potential for non-chromatographic purification of Cbz-protected intermediates through recrystallization can lead to significant savings in time and solvent costs.[1]
Experimental Protocols
Below are detailed, generalized experimental protocols for the protection of N-benzylethanolamine with both Boc and Cbz groups.
Protocol 1: Synthesis of this compound (Boc Protection)
Materials:
-
N-benzylethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzylethanolamine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add a base (1.1 eq), such as triethylamine or sodium bicarbonate.
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate (Cbz Protection)
Materials:
-
N-benzylethanolamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzylethanolamine (1.0 eq) in the chosen solvent system. For Schotten-Baumann conditions, a biphasic system of DCM and aqueous sodium carbonate solution is used.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.
-
Separate the organic layer. If a biphasic system was used, extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting Cbz-protected product can often be purified by recrystallization.[1]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the protection and deprotection of a secondary amine using Boc and Cbz protecting groups.
Conclusion
The choice between using a Boc or Cbz protecting group for N-benzylethanolamine is a nuanced decision that depends on several factors.
-
For cost-sensitive, large-scale syntheses where the substrate is stable to strong acids, the Boc protecting group is likely the more cost-effective option. This is primarily due to the high cost of the palladium catalyst required for Cbz deprotection.
-
For syntheses involving acid-sensitive functional groups or when non-chromatographic purification is desired, the Cbz group presents a significant advantage. The ability to deprotect under neutral hydrogenolysis conditions and the tendency of Cbz-protected intermediates to be crystalline can streamline the purification process and may offset the higher initial cost of the deprotection step, especially at a smaller scale.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, including the chemical nature of the substrate, the scale of the reaction, and the available budget for reagents and purification. This guide provides the foundational data and protocols to enable researchers to make an informed and strategic decision.
References
- 1. benchchem.com [benchchem.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. Trifluoroacetic acid (TFA), 1 l, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. fuelcellearth.com [fuelcellearth.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
For researchers and drug development professionals, the synthesis of novel molecules is a routine endeavor. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS No. 121496-39-7), grounding procedural steps in the scientific principles of chemical safety and hazardous waste management.
Hazard Assessment and Chemical Profile
Before any handling or disposal can occur, a thorough understanding of the chemical's hazard profile is essential. This compound is a substituted carbamate, and while specific toxicological data may be limited, its structural motifs and available safety information necessitate careful handling as a hazardous substance.
The primary rationale for treating this compound as hazardous waste stems from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. These classifications are derived from data on the compound itself or structurally similar chemicals, providing a predictive framework for its potential health and environmental effects.[1]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to toxic effects. This necessitates preventing any contact with the mouth and immediate medical attention if swallowed. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause inflammation, redness, or dermatitis. This underpins the requirement for chemical-resistant gloves and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of safety goggles or a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood to minimize this risk. |
Source: GHS classifications for CAS No. 121496-39-7.[1]
This hazard profile dictates that this compound cannot be disposed of via standard laboratory drains or as regular solid waste. It falls under the regulatory framework for hazardous chemical waste management, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to contain the chemical, prevent exposure, and ensure it enters a compliant waste stream. The following workflow provides a self-validating system for its management from the benchtop to final pickup.
Step 1: Don Personal Protective Equipment (PPE)
The first line of defense is always appropriate PPE. The causality is direct: PPE acts as a physical barrier between you and the hazardous chemical, mitigating the risks identified in the hazard profile.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.[5]
-
Safety Goggles: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes and eye irritation.[5]
-
Laboratory Coat: A full-length lab coat protects your skin and personal clothing from contamination.
Step 2: Waste Segregation and Containment
The principle of waste segregation is critical in a laboratory setting to prevent unintended and potentially violent chemical reactions. Carbamates should not be mixed with incompatible waste streams, such as strong acids or bases, which could potentially hydrolyze the carbamate ester linkage.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." The container must have a secure, sealable lid.
-
Proper Labeling: The label is a key control document. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")[5]
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: Managing Contaminated Materials
Any item that comes into direct contact with the chemical is considered contaminated and must be disposed of as hazardous waste. This prevents the spread of contamination and ensures all hazardous material is captured.
-
Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, and used gloves, and place them directly into the designated hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, the entire solution should be collected in a designated hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
Step 4: Spill Management Protocol
In the event of a spill, a prepared response is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response team.
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[6] Avoid using combustible materials like paper towels on solvent-based spills.
-
Using non-sparking tools, carefully sweep the absorbed material into the designated hazardous waste container.[6]
-
Decontaminate the spill area with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.
-
Step 5: Final Disposal Pathway
Hazardous waste cannot be disposed of by the generator. It must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] Your institution's Environmental Health and Safety (EHS) office is the crucial link in this chain.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste.[5] They will manage the manifest system that tracks the waste from your lab to its final disposal, ensuring a compliant "cradle-to-grave" management process as required by RCRA.[2]
Visualization of the Disposal Decision Process
To ensure clarity, the logical flow of the disposal process is summarized in the diagram below. This workflow provides a clear, visual guide for laboratory personnel.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. 121496-39-7|tert-Butyl benzyl(2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
